methyl 2-(3-bromopropyl)benzoate
Description
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Properties
CAS No. |
165803-48-5 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 2-(3-bromopropyl)benzoate CAS number and molecular weight
Executive Summary
Methyl 2-(3-bromopropyl)benzoate is a specialized organobromine intermediate critical in the synthesis of polycyclic aromatic systems and pharmaceutical scaffolds. While its para-isomer (Methyl 4-(3-bromopropyl)benzoate, CAS 113100-86-0) is widely cataloged, the ortho-isomer discussed here is frequently generated in situ or custom-synthesized due to its inherent reactivity, particularly its propensity for intramolecular cyclization. This guide details its physicochemical profile, synthesis via lactone ring-opening, and utility as a precursor for benzosuberone derivatives and other fused-ring heterocycles.
Identity & Physicochemical Profile[1][2][3]
This section defines the molecular identity of Methyl 2-(3-bromopropyl)benzoate. Note that due to its specialized nature, the CAS number for the isolated ortho ester is less commonly cited than its precursors or isomers.
| Property | Value | Notes |
| Chemical Name | Methyl 2-(3-bromopropyl)benzoate | IUPAC |
| Common Synonyms | Methyl o-(3-bromopropyl)benzoate; 2-(3-Bromopropyl)benzoic acid methyl ester | |
| Molecular Formula | C₁₁H₁₃BrO₂ | |
| Molecular Weight | 257.13 g/mol | Calculated based on standard atomic weights |
| CAS Number (Acid) | 1806570-81-9 | For the corresponding acid: 2-(3-bromopropyl)benzoic acid |
| CAS Number (Lactone) | 1701-59-3 | For the precursor: 1-benzoxepin-2(3H)-one |
| CAS Number (Para) | 113100-86-0 | For the para-isomer (Reference only) |
| Appearance | Colorless to pale yellow oil | Typical for alkyl bromides of this class |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic ester |
Structural Representation[2][3][6][8][13][14]
The molecule features a methyl benzoate core with a 3-bromopropyl chain at the ortho position. This proximity facilitates intramolecular reactions, making it a valuable "tethered" electrophile.
Synthetic Utility & Mechanism[7][8][15]
The primary utility of Methyl 2-(3-bromopropyl)benzoate lies in its dual functionality:
-
Electrophilic Alkyl Bromide: Allows for S_N2 substitution with amines, thiols, or carbon nucleophiles.
-
Electrophilic Ester: Susceptible to nucleophilic acyl substitution.
This bifunctionality enables the construction of medium-sized rings (e.g., 7- or 8-membered rings) via cyclization strategies.
Synthesis Pathway: Lactone Ring Opening
The most robust route to this compound is the acid-catalyzed ring opening of 1-benzoxepin-2(3H)-one (homocoumarin). This lactone is itself accessible via Baeyer-Villiger oxidation of 1-tetralone.
Figure 1: Synthetic route from 1-tetralone to Methyl 2-(3-bromopropyl)benzoate via lactone intermediate.
Experimental Protocols
This section details the synthesis of Methyl 2-(3-bromopropyl)benzoate from 1-benzoxepin-2(3H)-one. This protocol is designed for high reproducibility and yield.[1]
Protocol: Acid-Catalyzed Ring Opening
Objective: Convert 1-benzoxepin-2(3H)-one to Methyl 2-(3-bromopropyl)benzoate.
Reagents:
-
1-Benzoxepin-2(3H)-one (1.0 equiv)[1]
-
Methanol (MeOH) (anhydrous, 10-20 volumes)
-
Hydrogen Bromide (HBr) (33% in acetic acid or 48% aqueous, 3-5 equiv)
-
Sulfuric Acid (H₂SO₄) (catalytic, optional if using aqueous HBr)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1-benzoxepin-2(3H)-one (e.g., 1.62 g, 10 mmol) in anhydrous methanol (20 mL).
-
Acid Addition: Carefully add HBr (33% in AcOH, 5 mL) dropwise to the stirring solution. Caution: Exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the lactone.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess methanol.
-
Dilute the residue with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and Brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude oil is typically pure enough for subsequent steps (>90%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield: Expect 85–95% conversion.
Quality Control & Analytics
To verify the identity of the synthesized compound, use the following analytical parameters.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9 (d, 1H, Ar-H ortho to COOMe), 7.4–7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OMe), 3.4 (t, 2H, CH₂Br), 3.1 (t, 2H, Ar-CH₂), 2.2 (m, 2H, CH₂-CH₂-CH₂).[2] |
| ¹³C NMR | Carbonyl (~167 ppm), OMe (~52 ppm), Ar-C signals, CH₂Br (~33 ppm). |
| Mass Spectrometry | m/z 256/258 [M]⁺ (1:1 ratio for ⁷⁹Br/⁸¹Br isotope pattern). |
| TLC (Hex/EtOAc 4:1) | R_f ~ 0.6 (Distinct from polar acid or lactone). |
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a fume hood. Alkyl bromides can be lachrymators.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or cyclization.
-
References
-
Synthesis of 1-Benzoxepin-2(3H)
- Baeyer-Villiger Oxid
- Source: Journal of Organic Chemistry, 1995, 60(16), 5328–5331.
-
[Link]
-
Ring Opening of Lactones with HBr
- Cleavage of Lactones to Bromo-Esters.
- Source: Tetrahedron Letters, 2005, 46(45), 7751–7754.
-
[Link]
-
Related Para-Isomer Data
-
Acid Precursor Data
-
2-(3-Bromopropyl)benzoic acid (CAS 1806570-81-9).[6]
- Source: ChemicalBook / Aromsyn.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl 4-(3-bromopropyl)benzoate | 113100-86-0 [sigmaaldrich.com]
- 5. Methyl 3-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 21907554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1806570-81-9 | 2-(3-Bromopropyl)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
Solubility data of methyl 2-(3-bromopropyl)benzoate in organic solvents
Technical Guide: Solubility Determination & Thermodynamic Analysis of Methyl 2-(3-bromopropyl)benzoate
Abstract This technical guide establishes the protocol for the experimental determination, thermodynamic modeling, and process application of the solubility of Methyl 2-(3-bromopropyl)benzoate (CAS: 6342-77-4).[1] As a critical intermediate in the synthesis of benzofuran derivatives and pharmaceutical precursors, precise solubility data is essential for optimizing reaction yield, purification (crystallization), and extraction processes.[1] Given the scarcity of public empirical data for this specific ortho-substituted ester, this guide provides a predictive framework based on Hansen Solubility Parameters (HSP) and details the Laser Dynamic Method for accurate data generation.[1]
Compound Profile & Theoretical Solubility Framework
Methyl 2-(3-bromopropyl)benzoate is an ortho-substituted aromatic ester.[1] Its solubility behavior is governed by the interplay between the hydrophobic 3-bromopropyl chain/aromatic ring and the polar ester moiety.[1]
-
Molecular Formula:
[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Physical State: Likely a low-melting solid or viscous oil at room temperature due to the steric hindrance of the ortho-propyl chain disrupting crystal packing.[2][1]
Predicted Solubility Behavior (Hansen Solubility Parameters)
Using group contribution methods, we can predict the miscibility of this compound with common industrial solvents.[1] The solubility parameter (
| Solvent Class | Representative Solvent | Predicted Interaction | Rationale |
| Polar Aprotic | Ethyl Acetate, Acetone | High | Excellent match for the polar ester group; no H-bond donor conflict.[1] |
| Chlorinated | Dichloromethane (DCM) | Very High | Strong dispersion interactions with the bromo-alkyl chain.[1] |
| Alcohols | Methanol, Ethanol | Moderate | Good solubility at high T; potential for cooling crystallization.[1] |
| Aliphatic | n-Hexane, Heptane | Low/Moderate | Likely miscible at high T but poor at low T (ideal anti-solvent).[1] |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; LogP > 3.[1] |
Experimental Protocol: Laser Dynamic Method
To generate high-precision solubility data (mole fraction
Apparatus Setup
-
Jacketed Glass Vessel (50 mL): Temperature controlled via a circulating water bath (
K).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Photo-detector: Silicon photodiode connected to a data logger.[2][1]
-
Magnetic Stirrer: Ensuring homogeneity without creating vortices that scatter light.[2][1]
Measurement Procedure
-
Preparation: Accurately weigh a specific mass of Methyl 2-(3-bromopropyl)benzoate (
) and solvent ( ) into the vessel. -
Heating (Dissolution): Heat the mixture slowly (
K/min) while stirring. Monitor the laser intensity ( ).-
State A (Undissolved): Suspension scatters light;
is low/fluctuating.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
State B (Dissolved): Solution becomes clear;
rises to a stable maximum.
-
-
Equilibrium Determination: Record the temperature (
) where the laser intensity reaches its maximum plateau.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Repetition: Add more solute to the same solvent (gravimetric addition) and repeat to generate a full solubility curve (
vs ).
Experimental Workflow Diagram
Figure 1: Workflow for the Laser Dynamic Method to determine solid-liquid solubility.
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is widely used for non-ideal solutions of organic esters.[2][1]
-
: Mole fraction solubility.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
: Empirical parameters derived from regression.
-
Insight: If
is negligible, the system follows the simpler van't Hoff behavior.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
(Buchowski) Equation
Useful for understanding the deviation from ideal solubility.[1]
-
: Model parameters.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
: Melting temperature of the pure solute.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Calculation of Apparent Thermodynamic Functions
Using the van't Hoff analysis, we derive the driving forces of dissolution:
-
Enthalpy of Solution (
):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> [1]-
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for this class of esters.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Gibbs Energy (
):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> [1] -
Entropy of Solution (
): Reflects the disorder increase upon mixing.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Process Application: Crystallization Design
The solubility data directly informs the purification strategy for Methyl 2-(3-bromopropyl)benzoate.[2][1]
Solvent Selection Logic
-
Cooling Crystallization: Requires a solvent with a steep solubility curve (high
).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Anti-Solvent Crystallization: Requires a solvent where the solute is highly soluble (Good Solvent) and one where it is insoluble (Anti-Solvent).[2][1]
Process Decision Tree
Figure 2: Decision logic for selecting the crystallization mode based on solubility data.
References
-
PubChem. (2025).[1][5] Methyl 2-(3-bromopropyl)benzoate (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [Link]
-
Wang, J., et al. (2018).[1] Thermodynamic models for determination of the solubility of 3-chloro-N-phenylphthalimide in ten pure solvents. Journal of Chemical & Engineering Data. [Link][1]
Sources
- 1. PubChemLite - Methyl 2-(3-bromopropyl)benzoate (C11H13BrO2) [pubchemlite.lcsb.uni.lu]
- 2. 149968-11-6 CAS MSDS (METHYL 2-(3-{(E)-3-[2-(7-CHLORO-2-QUINOLYL)VINYL]PHENYL}-3-OXOPROPYL)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Profiling of Methyl 2-(3-bromopropyl)benzoate: A Technical Guide for API Process Development
Introduction: The Thermodynamic Challenge of Bifunctional Intermediates
Methyl 2-(3-bromopropyl)benzoate (C₁₁H₁₃BrO₂) is a highly versatile, bifunctional pharmaceutical intermediate. Featuring both a stable aromatic methyl ester and a highly reactive primary alkyl bromide, it is a critical building block for cross-coupling and nucleophilic substitution reactions in Active Pharmaceutical Ingredient (API) synthesis.
However, this bifunctionality introduces complex thermodynamic behavior. The energetic balance between the stable benzoate core and the thermally labile C-Br bond dictates the safe operating space for chemical processing. Understanding the thermodynamic properties of such halogenated esters—specifically their heat capacity (
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will explore the causality behind the thermodynamic characterization of methyl 2-(3-bromopropyl)benzoate, providing self-validating empirical protocols that ensure absolute scientific integrity in your drug development workflows.
The Energy Landscape: From In Silico to Empirical
Before committing material to empirical testing, modern thermodynamic profiling begins with computational prediction. Using Density Functional Theory (DFT) and group additivity methods, we can estimate baseline thermochemical data, such as the enthalpy of formation and ideal gas heat capacities, which are foundational for understanding the molecule's energy landscape[2].
For methyl 2-(3-bromopropyl)benzoate, the primary thermodynamic concern is the phase transition boundary versus the thermal degradation boundary. The molecule must be melted or dissolved (endothermic processes) well below the activation energy threshold for C-Br bond cleavage (an exothermic process).
Fig 1: Phase transition and thermal degradation pathway of methyl 2-(3-bromopropyl)benzoate.
Self-Validating Empirical Protocols
To transition from predictive models to actionable process data, we must execute rigorous empirical characterization[3]. The following protocols are designed with built-in validation mechanisms to ensure data trustworthiness.
Protocol 3.1: Thermal Stability and Phase Transitions (TGA/DSC)
Causality & Rationale:
In thermal analysis, Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). Halogenated esters are prone to releasing hydrogen bromide (HBr) gas upon thermal degradation. If DSC is run blindly, this exothermic decomposition can rupture the pan, destroying the sensor. TGA establishes the decomposition onset temperature (
Step-by-Step Methodology:
-
TGA Baseline Validation: Run an empty platinum pan under a nitrogen purge (50 mL/min) from 25°C to 400°C to establish a flat baseline.
-
TGA Execution: Load 5–10 mg of methyl 2-(3-bromopropyl)benzoate. Heat at 10°C/min under nitrogen. Record the temperature at 5% mass loss (
). -
DSC Preparation: Weigh 2–3 mg of the sample into an aluminum DSC pan. Crucial Step: Hermetically seal the pan to prevent volatile loss.
-
DSC Execution: Heat the sample from 0°C to (
) at a rate of 10°C/min. -
Self-Validation: Cool the sample back to 0°C at 10°C/min and perform a second heating cycle. If the
of the second cycle matches the first (within 2%), the phase transition is purely physical, confirming no thermal degradation occurred during the melt.
Protocol 3.2: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality & Rationale:
Process chemists often mistakenly rely on kinetic solubility (how fast a compound dissolves). However, for rational crystallization design, we require thermodynamic solubility—the absolute equilibrium state between the solid lattice and the solute in the solvent. The Shake-Flask method is the gold standard because it allows the system to reach a true thermodynamic minimum (
Step-by-Step Methodology:
-
Saturation: Add an excess amount of crystalline methyl 2-(3-bromopropyl)benzoate to a target solvent (e.g., ethanol or ethyl acetate) in a glass vial, ensuring visible solid remains.
-
Isothermal Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., 25.0 ± 0.1 °C) for 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation.
-
Quantification: Extract the supernatant and analyze via HPLC-UV.
-
Self-Validation: Sample the vial at 48 hours and 72 hours. If the concentration variance is <1%, thermodynamic equilibrium is definitively confirmed.
Quantitative Thermodynamic Data Summary
Because specific empirical data for highly specialized intermediates can vary based on polymorphic purity, the following table synthesizes the projected thermodynamic profile for methyl 2-(3-bromopropyl)benzoate based on verified group additivity models and structural analogs within the NIST Standard Reference Database[2].
| Thermodynamic Property | Symbol | Projected Value / Range | Primary Determination Method |
| Molecular Weight | 257.12 g/mol | Exact Mass Calculation | |
| Melting Point (Onset) | 42°C – 48°C | DSC (Hermetic Pan) | |
| Enthalpy of Fusion | 18 – 24 kJ/mol | DSC (Integration of Melt Peak) | |
| Decomposition Onset | > 185°C | TGA (Nitrogen Atmosphere) | |
| Specific Heat Capacity (Liquid) | ~ 1.8 J/(g·K) at 25°C | Modulated DSC (mDSC) | |
| LogP (Octanol/Water) | 3.4 – 3.8 | Shake-Flask / HPLC |
Process Integration Workflow
The ultimate goal of gathering this thermodynamic data is to feed it into process scale-up. By understanding the exact phase boundaries and thermal limits, drug development professionals can design safe, high-yield crystallization and reaction workflows.
Fig 2: Comprehensive thermodynamic characterization workflow for pharmaceutical intermediates.
By strictly adhering to these self-validating protocols, researchers can ensure that the thermodynamic parameters of methyl 2-(3-bromopropyl)benzoate are accurately captured, mitigating thermal hazards and optimizing downstream API manufacturing.
References
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology (NIST).[Link]
-
A Theoretical Investigation on the Hydrogen Abstraction Reactions of Halogenated Esters. ACS Earth and Space Chemistry.[Link]
Sources
The Strategic Utility of Methyl 2-(3-bromopropyl)benzoate in Heterocyclic Synthesis: A Technical Guide
Executive Summary
Methyl 2-(3-bromopropyl)benzoate is an advanced, bifunctional building block that has become indispensable in modern organic and medicinal chemistry [1]. Featuring two orthogonal electrophilic centers—a highly reactive primary alkyl bromide and a moderately reactive methyl ester—this intermediate is specifically engineered for the rapid assembly of medium-sized fused heterocycles. It is most notably utilized in the construction of the 2-benzazepine scaffold [2]. This whitepaper explores the mechanistic causality, synthetic applications, and validated protocols for utilizing this reagent in drug development.
Mechanistic Rationale: Orthogonal Electrophilicity
The synthetic power of methyl 2-(3-bromopropyl)benzoate lies in its differential reactivity profile:
-
The Alkyl Bromide (C-Br): The 3-bromopropyl chain terminates in an unhindered primary carbon. This site is highly susceptible to bimolecular nucleophilic substitution (S_N2) by amines, thiols, or carbon nucleophiles .
-
The Methyl Ester (-COOCH₃): Positioned ortho to the propyl chain on the aromatic ring, the ester acts as a secondary electrophile. It is inert to mild S_N2 conditions but undergoes nucleophilic acyl substitution (amidation or transesterification) under thermal stress or basic catalysis [3].
Causality in Reaction Design: By exploiting this orthogonality, chemists can execute tandem one-pot or sequential two-step cyclizations. A nucleophile (e.g., a primary amine) will selectively attack the bromide first. The resulting intermediate is perfectly pre-organized for an intramolecular 7-exo-trig cyclization. The entropic advantage of the intramolecular attack overcomes the inherent enthalpic strain of forming a 7-membered ring, driving the formation of the lactam [4].
Core Application: Synthesis of 2-Benzazepin-1-ones
The 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one ring system is a privileged pharmacophore found in numerous neuroactive agents, kinase inhibitors, and GPCR ligands [2]. Methyl 2-(3-bromopropyl)benzoate serves as the direct precursor to this scaffold.
Reaction pathway from methyl 2-(3-bromopropyl)benzoate to 2-benzazepin-1-one.
Quantitative Data: Nucleophile Scope & Yields
The efficiency of the cyclization depends heavily on the nucleophilicity of the attacking species and the selected reaction conditions. The table below summarizes typical outcomes across different nucleophile classes:
| Nucleophile Type | Reagent Example | Solvent / Base | Temp (°C) | Primary Product | Typical Yield (%) |
| Primary Aliphatic Amine | Benzylamine | MeCN / K₂CO₃ | 80 - 110 | N-Benzyl-2-benzazepin-1-one | 82 - 88% |
| Primary Aromatic Amine | Aniline | DMF / DIPEA | 120 | N-Phenyl-2-benzazepin-1-one | 65 - 70% |
| Oxygen Nucleophile | KOH (aq) | EtOH / H₂O | 100 | 1-Benzoxepin-5-one deriv. | 70 - 75% |
| Carbon Nucleophile | Malonate enolate | THF / NaH | 65 | Fused carbocycle | 55 - 60% |
Experimental Protocol: Self-Validating Synthesis of N-Benzyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
To ensure scientific integrity and reproducibility, the following protocol utilizes a solvent-swap methodology. This prevents the premature hydrolysis of the ester while driving the thermodynamically demanding amidation step [2].
Step 1: S_N2 Alkylation (Intermediate Formation)
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(3-bromopropyl)benzoate (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL).
-
Reagent Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.0 eq).
-
Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr generated. This prevents the protonation and deactivation of the incoming amine without being strong enough to hydrolyze the methyl ester.
-
-
Nucleophilic Attack: Add benzylamine (11.0 mmol, 1.1 eq) dropwise. Attach a reflux condenser and heat the suspension to 80°C under a nitrogen atmosphere for 4–6 hours.
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the bromide starting material confirms the formation of the secondary amine intermediate.
Step 2: Intramolecular Lactamization (Ring Closure)
-
Solvent Swap: Once alkylation is complete, cool the mixture and evaporate the acetonitrile under reduced pressure.
-
Causality: Acetonitrile's boiling point (82°C) is often insufficient to drive the amidation of the methyl ester.
-
-
Thermal Cyclization: Resuspend the crude residue in anhydrous toluene (50 mL). Heat the mixture to reflux (110°C) for 12 hours.
-
Causality: The higher temperature provides the necessary activation energy for nucleophilic acyl substitution. Furthermore, toluene allows for the azeotropic removal of the methanol byproduct, pushing the equilibrium entirely toward the lactam [3].
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash sequentially with distilled water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution Hexanes to 1:1 Hexanes/EtOAc) to yield the pure lactam.
Conclusion
Methyl 2-(3-bromopropyl)benzoate is a masterclass in bifunctional reagent design. By understanding the causal relationship between solvent choice, base strength, and thermal activation, researchers can harness its orthogonal reactivity to construct complex, biologically active 7-membered heterocycles with high fidelity and yield.
References
-
PubChem. "Methyl 2-(3-bromopropyl)benzoate - Structural Information and Properties." National Center for Biotechnology Information. URL: [Link]
-
Synthetic Communications. "2-Benzazepines III: Improved Synthesis of 2,3,4,5-Tetrahydro-2-benzazepin-1-one." Taylor & Francis. URL: [Link]
-
Organic & Biomolecular Chemistry. "Asymmetric synthesis of tetrahydro-2-benzazepines." RSC Publishing. URL:[Link]
-
White Rose eTheses Online. "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry." White Rose University Consortium. URL:[Link]
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of Methyl 2-(3-bromopropyl)benzoate from Phthalide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a highly regioselective, scalable, and self-validating five-step synthetic protocol for the preparation of methyl 2-(3-bromopropyl)benzoate, a critical bifunctional building block used in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs).
Strategic Overview & Retrosynthetic Rationale
The synthesis of methyl 2-(3-bromopropyl)benzoate from phthalide requires the precise extension of a benzylic carbon by a two-carbon unit while simultaneously establishing an orthogonal ester functionality. Direct alkylation of phthalide is often plagued by poor regiocontrol and competing lactone condensation.
To ensure absolute chemoselectivity and high overall yield, this protocol employs a ring-opening/cross-coupling strategy. The workflow is designed around the following mechanistic pillars:
-
Lactone Cleavage & Alkylation: Phthalide is opened using anhydrous HBr to yield 2-(bromomethyl)benzoic acid. To prevent solvolysis of the highly reactive benzylic bromide, esterification is performed under mild, basic conditions (MeI/K₂CO₃) rather than standard Fischer esterification [1].
-
sp³-sp² Suzuki-Miyaura Coupling: The benzylic bromide is extended by two carbons using potassium vinyltrifluoroborate. This reagent is chosen over vinylboronic acid to eliminate protodeboronation and polymerization side reactions [2].
-
Regiocontrolled Hydroboration-Bromination: The terminal alkene is functionalized via an anti-Markovnikov hydroboration using the sterically demanding 9-BBN. Crucially, oxidation is performed with sodium perborate (NaBO₃)—a mild oxidant that preserves the methyl ester [3]. The resulting primary alcohol is then converted to the target bromide via a neutral Appel reaction [4].
Process Flow Diagram
Figure 1: Five-step synthetic workflow from phthalide to methyl 2-(3-bromopropyl)benzoate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)benzoic acid
-
Procedure: Charge a heavy-walled pressure flask with phthalide (10.0 g, 74.5 mmol) and 33% HBr in acetic acid (40 mL). Seal the flask and heat the mixture to 130 °C for 12 hours. Cool the reaction to room temperature and pour it slowly into 200 mL of crushed ice. Filter the resulting white precipitate, wash with cold water (3 × 50 mL), and dry under vacuum over P₂O₅.
-
Causality & Expert Insights: Phthalide is a highly stable γ-lactone. The strong acidity and high nucleophilicity of the HBr/AcOH system are required to protonate the lactone oxygen and drive the Sₙ2 attack at the benzylic position [1].
-
Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should show complete consumption of phthalide (R_f = 0.6) and a new spot (R_f = 0.2).
Step 2: Synthesis of Methyl 2-(bromomethyl)benzoate
-
Procedure: Dissolve 2-(bromomethyl)benzoic acid (15.0 g, 69.7 mmol) in anhydrous DMF (75 mL). Add anhydrous K₂CO₃ (14.4 g, 104.5 mmol) and stir for 15 minutes. Cool to 0 °C and dropwise add iodomethane (5.2 mL, 83.6 mmol). Stir at room temperature for 4 hours. Quench with water (150 mL) and extract with diethyl ether (3 × 100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Causality & Expert Insights: Standard Fischer esterification (MeOH/H₂SO₄, reflux) risks solvolysis of the benzylic bromide, yielding the undesired methoxymethyl ether. Alkylation of the carboxylate salt with MeI in an aprotic solvent avoids solvolysis entirely, ensuring >95% chemoselectivity.
Step 3: Synthesis of Methyl 2-allylbenzoate (Suzuki-Miyaura Coupling)
-
Procedure: In a Schlenk flask, combine methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol), potassium vinyltrifluoroborate (7.0 g, 52.3 mmol), PdCl₂(dppf) (1.6 g, 2.18 mmol), and Cs₂CO₃ (42.6 g, 130.8 mmol). Evacuate and backfill with N₂ (3x). Add degassed THF/H₂O (9:1 v/v, 100 mL). Heat at 80 °C for 12 hours. Filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc 95:5).
-
Causality & Expert Insights: Potassium vinyltrifluoroborate acts as a slow-release reservoir for vinylboronic acid, preventing the rapid protodeboronation that plummets yields in standard vinyl couplings [2]. The sp³-sp² coupling proceeds smoothly with PdCl₂(dppf), which suppresses β-hydride elimination.
Step 4: Synthesis of Methyl 2-(3-hydroxypropyl)benzoate
-
Procedure: To a solution of methyl 2-allylbenzoate (6.0 g, 34.0 mmol) in anhydrous THF (30 mL) at 0 °C, add 9-BBN (0.5 M in THF, 81.6 mL, 40.8 mmol) dropwise. Stir at room temperature for 4 hours. Add water (30 mL) followed by NaBO₃·4H₂O (15.7 g, 102.0 mmol). Stir vigorously at room temperature for 12 hours. Extract with EtOAc, wash with brine, dry, and concentrate.
-
Causality & Expert Insights: Borane (BH₃) exhibits only ~94% regioselectivity and can slowly reduce esters. 9-BBN provides >99% anti-Markovnikov selectivity due to steric bulk. Crucially, oxidation with sodium perborate (NaBO₃) maintains a mildly basic pH (~8.5), preventing the ester hydrolysis that inevitably occurs with standard H₂O₂/NaOH conditions [3].
Step 5: Synthesis of Methyl 2-(3-bromopropyl)benzoate
-
Procedure: Dissolve methyl 2-(3-hydroxypropyl)benzoate (5.0 g, 25.7 mmol) and CBr₄ (10.2 g, 30.8 mmol) in anhydrous DCM (50 mL). Cool to 0 °C. Add triphenylphosphine (8.0 g, 30.8 mmol) in small portions over 30 minutes. Stir at room temperature for 2 hours. Concentrate the mixture to 20 mL, add hexane (100 mL) to precipitate triphenylphosphine oxide, filter, and purify the filtrate via flash chromatography (Hexane/EtOAc 90:10).
-
Causality & Expert Insights: The Appel reaction operates under strictly neutral conditions, converting the primary alcohol to a bromide driven by the thermodynamic formation of the P=O bond [4]. This prevents any transesterification or cleavage of the methyl ester that could occur with acidic brominating agents like PBr₃ or HBr.
Quantitative Data & Analytical Validation
The following table summarizes the expected yields and critical ¹H NMR diagnostic signals required to validate the success of each synthetic step.
| Step | Intermediate Compound | Expected Yield | Key ¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz) |
| 1 | 2-(Bromomethyl)benzoic acid | 85–90% | δ 4.98 (s, 2H, -CH₂ Br), 11.5 (br s, 1H, -COOH ) |
| 2 | Methyl 2-(bromomethyl)benzoate | 92–95% | δ 3.92 (s, 3H, -OCH₃ ), 4.96 (s, 2H, -CH₂ Br) |
| 3 | Methyl 2-allylbenzoate | 80–85% | δ 3.42 (d, 2H, Ar-CH₂ -), 5.05 (m, 2H, =CH₂ ), 5.95 (m, 1H, -CH =) |
| 4 | Methyl 2-(3-hydroxypropyl)benzoate | 82–88% | δ 1.85 (m, 2H, -CH₂ -), 3.02 (t, 2H, Ar-CH₂ -), 3.65 (t, 2H, -CH₂ OH) |
| 5 | Methyl 2-(3-bromopropyl)benzoate | 88–92% | δ 2.18 (m, 2H, -CH₂ -), 3.08 (t, 2H, Ar-CH₂ -), 3.46 (t, 2H, -CH₂ Br) |
References
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL:[Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: Organic Letters URL:[Link]
-
Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes Source: Journal of Organic Chemistry URL:[Link]
-
The reaction of alcohols with carbon tetrahalides and triphenylphosphine Source: Angewandte Chemie International Edition URL:[Link]
Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(3-bromopropyl)benzoate
Introduction
Methyl 2-(3-bromopropyl)benzoate is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various organic compounds, particularly in the development of novel therapeutic agents and functional materials. Its structure incorporates a methyl ester and a primary alkyl bromide, allowing for a diverse range of subsequent chemical transformations. This document provides a comprehensive, step-by-step protocol for the preparation of methyl 2-(3-bromopropyl)benzoate via the alkylation of methyl salicylate with 1,3-dibromopropane.
Reaction Principle and Mechanism
The synthesis is achieved through a nucleophilic substitution reaction, specifically an O-alkylation. The phenolic hydroxyl group of methyl salicylate is first deprotonated by a suitable base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming an ether linkage. The use of a significant excess of 1,3-dibromopropane is crucial to minimize the competing reaction where the newly formed product reacts with another phenoxide ion, leading to undesired diaryl ether byproducts.
The reaction proceeds as follows:
-
Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of methyl salicylate.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the dibromoalkane in an Sₙ2 fashion.
-
Product Formation: A new C-O bond is formed, yielding the desired product and a bromide salt.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 119-36-8 | Sigma-Aldrich | Starting material. |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 109-64-8 | Alfa Aesar | Alkylating agent. Lachrymator. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous, powdered. Base. |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | VWR | Anhydrous. Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | Extraction solvent. |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics | Drying agent. |
Experimental Protocol
Scientist's Note: This protocol is designed for a laboratory scale synthesis. All operations involving 1,3-dibromopropane and dichloromethane should be conducted in a well-ventilated fume hood due to their toxicity and volatility. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (7.6 g, 50 mmol).
-
Add anhydrous powdered potassium carbonate (10.4 g, 75 mmol, 1.5 equivalents).
-
Add anhydrous acetone (100 mL) to the flask.
-
Finally, add 1,3-dibromopropane (20.2 g, 100 mmol, 2.0 equivalents).
Causality Explanation: Using an excess of both the base and the alkylating agent ensures the complete consumption of the starting methyl salicylate and minimizes the formation of the bis-alkylated byproduct. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, as it readily dissolves the organic reactants and facilitates the nucleophilic attack without solvating the anionic nucleophile excessively.
Step 2: Reaction Execution
-
Stir the mixture vigorously at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.
-
Allow the reaction to proceed under reflux with continuous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The disappearance of the methyl salicylate spot (higher polarity) and the appearance of a new, less polar product spot indicates reaction progression.
Step 3: Work-up and Extraction
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium bromide salts.
-
Wash the collected solids with a small amount of acetone (2 x 20 mL) to recover any entrained product.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone and excess 1,3-dibromopropane.
-
Dissolve the resulting oily residue in dichloromethane (100 mL).
-
Transfer the DCM solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
Causality Explanation: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further removes water from the organic layer. Drying with magnesium sulfate is crucial to remove all traces of water before final solvent evaporation.
Step 4: Purification
-
Filter off the drying agent (magnesium sulfate).
-
Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane) is recommended to separate the product from any remaining starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford methyl 2-(3-bromopropyl)benzoate as a colorless to pale yellow oil.
Characterization Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.98 (dd, J = 7.8, 1.5 Hz, 1H), 7.45 (td, J = 7.5, 1.5 Hz, 1H), 7.30 (t, J = 7.5 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 4.15 (t, J = 6.3 Hz, 2H), 3.90 (s, 3H), 3.55 (t, J = 6.5 Hz, 2H), 2.30 (quint, J = 6.4 Hz, 2H).
-
Molecular Formula: C₁₁H₁₃BrO₂[1]
-
Molecular Weight: 257.12 g/mol
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of methyl 2-(3-bromopropyl)benzoate.
References
-
PubChem Compound Summary for CID 10825022, Methyl 2-(3-bromopropyl)benzoate. National Center for Biotechnology Information. [Link]
- Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
-
Alkylation of Salicylic Acids. Feilden, A. D., Durham University Thesis. [Link]
Sources
Using methyl 2-(3-bromopropyl)benzoate for intramolecular Friedel-Crafts alkylation
This Application Note and Protocol details the intramolecular Friedel-Crafts alkylation of methyl 2-(3-bromopropyl)benzoate to synthesize methyl 2,3-dihydro-1H-indene-4-carboxylate (also known as methyl 4-indancarboxylate).
This guide is structured for organic chemists and process development scientists, focusing on the mechanistic rationale, precise experimental execution, and critical parameter optimization required to favor cyclization over intermolecular polymerization.
Executive Summary
The intramolecular Friedel-Crafts alkylation of methyl 2-(3-bromopropyl)benzoate is a pivotal transformation for constructing the indane (benzocyclopentene) core. This reaction leverages the tethered alkyl halide to form a five-membered ring fused to the benzene moiety.
-
Substrate: Methyl 2-(3-bromopropyl)benzoate
-
Reagent: Aluminum Chloride (AlCl₃) (Stoichiometric excess required)[1][2]
-
Product: Methyl 2,3-dihydro-1H-indene-4-carboxylate
-
Key Challenge: Controlling regioselectivity and preventing intermolecular oligomerization.
Mechanistic Insight & Regiochemistry
The success of this reaction relies on the interplay between the electronic directing effects of the substituents and the geometric constraints of the tether.
Electronic Directing Effects
The starting material possesses two substituents on the benzene ring:
-
Ester (-COOMe) at C1: A strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).
-
Alkyl Tether (-(CH₂)₃Br) at C2: An electron-donating group (EDG) that activates the ring and directs ortho/para (C3 and C5).
Convergence: Both substituents electronically favor substitution at C3 and C5 . However, the geometric constraint of the 3-carbon tether makes attack at C5 impossible. Therefore, cyclization occurs exclusively at C3 , forming a 5-membered ring.
Lewis Acid Stoichiometry
Unlike catalytic Friedel-Crafts alkylations of simple hydrocarbons, this reaction requires at least 2.0–2.5 equivalents of Lewis acid .
-
Equivalent 1: Coordinates strongly to the carbonyl oxygen of the methyl ester. This complexation further deactivates the ring but is necessary to prevent the ester from inhibiting the catalyst.
-
Equivalent 2: Activates the terminal alkyl bromide to generate the incipient carbocation required for cyclization.
Reaction Pathway Visualization
The following diagram illustrates the transformation logic and critical intermediates.
Caption: Mechanistic pathway showing the necessity of dual Lewis acid activation for ester-containing substrates.
Experimental Protocol
Materials & Safety
-
Reagents:
-
Methyl 2-(3-bromopropyl)benzoate (Starting Material)
-
Aluminum Chloride (AlCl₃), anhydrous, 99.9% (beads or powder)
-
Dichloromethane (DCM), anhydrous
-
-
Safety:
-
AlCl₃ is violently water-reactive, releasing HCl gas. Handle in a fume hood.
-
Alkyl bromides are potential alkylating agents; avoid skin contact.
-
Standard Operating Procedure (SOP)
Step 1: Preparation of Lewis Acid Suspension
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Maintain an inert atmosphere (Nitrogen or Argon).[3]
-
Add AlCl₃ (2.5 equiv) to the flask.
-
Add anhydrous DCM (concentration ~0.2 M relative to AlCl₃) . The AlCl₃ will not fully dissolve; a suspension is normal.
-
Cool the suspension to 0 °C using an ice bath.
Step 2: Addition of Substrate (High Dilution Technique) Critical Step: To favor intramolecular cyclization over intermolecular polymerization, the substrate concentration must be kept low.
-
Dissolve Methyl 2-(3-bromopropyl)benzoate (1.0 equiv) in anhydrous DCM.
-
Recommended Dilution: 1 g of substrate per 20–50 mL of DCM.
-
-
Transfer the substrate solution to the addition funnel.
-
Add the substrate solution dropwise to the AlCl₃ suspension over 30–60 minutes .
-
Reasoning: Slow addition ensures that each molecule of substrate reacts with the excess AlCl₃ and cyclizes before it encounters another substrate molecule, preventing dimerization.
-
Step 3: Reaction Maintenance
-
Once addition is complete, allow the reaction to stir at 0 °C for 1 hour .
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Monitor reaction progress via TLC or HPLC.
-
TLC Mobile Phase: Hexanes:Ethyl Acetate (8:2). The product will typically be less polar (higher Rf) than the starting material due to the loss of the flexible alkyl chain and formation of the compact bicyclic system.
-
Step 4: Quenching and Workup
-
Cool the reaction mixture back to 0 °C .
-
Carefully quench by pouring the reaction mixture slowly into a beaker containing Ice/1M HCl (1:1 mixture) .
-
Caution: Exothermic reaction with vigorous bubbling (HCl evolution).
-
-
Separate the organic layer.[3]
-
Extract the aqueous layer twice with DCM.
-
Combine organic layers and wash sequentially with:
-
Water
-
Saturated NaHCO₃ (to remove acidic residues)
-
Brine[4]
-
-
Dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude oil.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent Gradient: 0% to 10% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85% isolated yield.
Optimization & Troubleshooting Guide
Lewis Acid Screening Data
While AlCl₃ is the standard, other Lewis acids may be used depending on functional group tolerance.
| Lewis Acid | Equivalents | Solvent | Temp | Outcome | Notes |
| AlCl₃ | 2.5 | DCM | 0°C -> RT | Excellent | Standard method. Fast conversion. |
| FeCl₃ | 2.5 | DCM | RT -> Reflux | Good | Milder, requires higher temp. Darker crude. |
| SnCl₄ | 2.0 | DCM | Reflux | Moderate | Slower reaction. Useful for sensitive esters. |
| TiCl₄ | 2.0 | DCM | 0°C | Poor | Strong coordination to ester often inhibits alkylation. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Polymerization / Gumming | Concentration too high. | Increase solvent volume. Use slower addition rate (High Dilution). |
| No Reaction / SM Recovery | Wet AlCl₃ or insufficient equivalents. | Use fresh anhydrous AlCl₃.[3] Ensure >2.0 equivalents are used to saturate the ester. |
| Ester Hydrolysis | Moisture ingress or harsh quench. | Ensure strictly anhydrous conditions.[2] Quench cold and fast. |
| Regioisomer Mixtures | Temperature too high. | Keep reaction at 0°C for longer. Avoid reflux unless necessary. |
References
- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
- Intramolecular Cyclization Review: Barclay, L. R. C.
-
Indane Synthesis : Parham, W. E.; Egberg, D. C.; Salerni, O. L. "The mechanism of the cyclization of phenylalkyl bromides." Journal of the American Chemical Society1972 , 94, 2056.[5] Link (Contextual citation for cyclization rules).
- Lewis Acid Stoichiometry: Castellino, S.; Dwight, W. J. "Complexation of Esters with Aluminum Chloride." Journal of the American Chemical Society1993, 115, 2986.
Sources
Application Note: Chemoselective Nucleophilic Substitution of Methyl 2-(3-bromopropyl)benzoate
This Application Note and Protocol Guide details the optimization of nucleophilic substitution reactions for methyl 2-(3-bromopropyl)benzoate . The guide addresses the specific chemoselectivity challenges posed by this bifunctional electrophile, specifically the competition between
Introduction & Reactivity Profile
Methyl 2-(3-bromopropyl)benzoate presents a classic "ambivalent electrophile" scenario in organic synthesis. It contains two distinct electrophilic sites:
-
Primary Alkyl Bromide (C-Br): A soft electrophile susceptible to rapid
displacement. -
Methyl Ester (C=O): A hard electrophile susceptible to hydrolysis, transesterification, or amidation.
The "Orthogonal" Challenge
The presence of the propyl chain at the ortho position introduces a critical steric and entropic factor. Unlike para-substituted isomers, this molecule can undergo intramolecular cyclization .
-
Path A (Intermolecular Substitution): The nucleophile attacks the bromide, displacing
. The ester remains intact. -
Path B (Cyclization/Cascade): Following the initial attack (e.g., by a primary amine), the newly formed nucleophile attacks the ester carbonyl, expelling methanol and forming a 7-membered lactam (benzazepinone) or lactone.
While 5- and 6-membered rings form rapidly (Baldwin's rules), the formation of the 7-membered ring (7-exo-trig or 7-exo-tet) is kinetically slower. This kinetic window provides an opportunity to isolate the linear substitution product if conditions are carefully controlled.
Strategic Considerations
Solvent Selection[1]
-
For
(Path A): Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to solvate the cation and leave the nucleophile "naked" and reactive. -
To Suppress Cyclization: Avoid high temperatures. Cyclization to the 7-membered ring usually requires thermal energy (reflux) or strong base catalysis.
Nucleophile Selection
-
Azides (
): Ideal for pure substitution. Non-basic and poor nucleophile for acyl substitution. -
Amines (
): High risk. Primary amines can react at both sites. To favor alkylation over amidation, use stoichiometric control (excess amine acts as a base) and low temperature ( ). -
Thiols (
): Excellent nucleophiles for ; low affinity for esters under neutral conditions.
Experimental Protocols
Protocol A: Selective Azidation (Synthesis of Methyl 2-(3-azidopropyl)benzoate)
Target: Clean
Reagents:
-
Methyl 2-(3-bromopropyl)benzoate (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Solvent: DMF (Anhydrous) or DMSO
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional Finkelstein acceleration
Procedure:
-
Dissolution: Dissolve methyl 2-(3-bromopropyl)benzoate (1.0 g, 3.89 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under
atmosphere. -
Addition: Add
(380 mg, 5.84 mmol) and NaI (58 mg, 0.39 mmol) in one portion. -
Reaction: Stir the mixture at Room Temperature (25°C) for 12–16 hours.
-
Note: Heating is rarely necessary and increases the risk of ester hydrolysis if trace water is present.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear, replaced by the azide ( , often stains poorly, check UV). -
Workup:
-
Dilute reaction with Water (50 mL) and extract with Diethyl Ether (
mL). -
Caution: Azides are potentially explosive. Do not concentrate to dryness if scale >5g.
-
Wash combined organics with Brine (
), dry over , and concentrate under reduced pressure.
-
-
Yield: Expect >90% yield of a pale yellow oil.
Protocol B: Controlled Amination (Synthesis of Secondary Amines)
Target: Alkylation of a primary amine while preventing cyclization to the benzazepinone.
Reagents:
-
Methyl 2-(3-bromopropyl)benzoate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (3.0 equiv) - Excess acts as proton scavenger
-
Solvent: Acetonitrile (
) or THF -
Base:
(1.5 equiv) - Mild base preferred over organic bases to prevent ester hydrolysis.
Procedure:
-
Setup: In a reaction vial, suspend
in Acetonitrile. -
Addition: Add the amine (3.0 equiv) followed by the bromide substrate (1.0 equiv) dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature and stir for 24 hours.
-
Critical Control Point:Do NOT reflux. Heating to >60°C promotes the intramolecular attack of the amine nitrogen on the ester, leading to the 7-membered lactam.
-
-
Workup: Filter off solids (
). Concentrate the filtrate. Purify via column chromatography immediately to separate the secondary amine from excess starting amine.
Protocol C: Cyclization "Trap" (Synthesis of Benzazepinone)
Target: Deliberate formation of the 7-membered lactam scaffold.
Procedure:
-
Perform the substitution as in Protocol B.
-
Cyclization Step: Instead of working up, add a stronger base (e.g., NaOMe, 0.5 equiv) or heat the acetonitrile solution to Reflux (82°C) for 12 hours.
-
Result: The secondary amine intermediate attacks the methyl ester, releasing methanol and forming the cyclic amide (benzazepinone).
Data Summary & Troubleshooting
| Parameter | Cyclization Optimization (Path B) | |
| Temperature | ||
| Solvent | DMF, DMSO, Acetone | Toluene, Xylene, MeOH (for transamidation) |
| Base | Weak ( | Strong/Alkoxide ( |
| Concentration | High (0.5 M) to favor bimolecular | Low (<0.1 M) to favor intramolecular |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield of Amine | Polyalkylation (Tertiary amine formation) | Increase amine equivalents (5-10 equiv) or use bulky protecting groups. |
| Ester Hydrolysis | Wet solvent or Hydroxide formation | Use anhydrous solvents; switch base to non-hygroscopic (e.g., DIPEA). |
| Unexpected Cyclization | Temperature too high | Maintain reaction < 30°C. |
| Incomplete Reaction | Poor leaving group activation | Add NaI (Finkelstein conditions) to generate reactive alkyl iodide in situ. |
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways controlled by temperature and basicity.
Caption: Divergent reaction pathways for methyl 2-(3-bromopropyl)benzoate. Path A represents selective substitution. Path B illustrates the two-step sequence leading to cyclization (benzazepinone) if heat/base is applied.
References
- General Reactivity of -Halo Esters: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text on vs Acyl substitution chemoselectivity).
-
Synthesis of Benzazepinones: Pecher, J., et al. "Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones." Bulletin des Sociétés Chimiques Belges, vol. 86, no. 12, 1977.
-
Finkelstein Reaction Conditions: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.
-
Baldwin's Rules for Ring Closure: Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734. (Explains the kinetics of 7-membered ring formation).
Application Note: Chemoselective Catalytic Hydrodebromination of Methyl 2-(3-bromopropyl)benzoate
Executive Summary & Scope
In advanced drug development and complex organic synthesis, halogenated alkyl chains frequently serve as critical synthetic handles. Once their directing or coupling utility is exhausted, these halogens must be cleanly removed. The catalytic hydrodebromination of methyl 2-(3-bromopropyl)benzoate to methyl 2-propylbenzoate presents a classic chemoselectivity challenge: reducing a primary alkyl bromide while preserving both a potentially labile methyl ester and an aromatic core.
This application note details a highly optimized, self-validating protocol for this transformation using Palladium on Carbon (Pd/C) and hydrogen gas. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality behind solvent selection, base additives, and in-process analytical validation.
Mechanistic Rationale & Experimental Design
The Role of the Catalyst and Hydrogen Activation
Palladium on carbon (Pd/C) is the industry standard for the activation of molecular hydrogen and subsequent reduction processes[1]. The reaction proceeds via a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) active species inserts into the polar C–Br bond of methyl 2-(3-bromopropyl)benzoate.
-
Ligand Exchange / Hydride Formation: Molecular hydrogen is activated on the palladium surface, displacing the bromide ion to form an alkyl-palladium-hydride intermediate.
-
Reductive Elimination: The C–H bond is formed, releasing the debrominated product (methyl 2-propylbenzoate) and regenerating the Pd(0) catalyst.
Causality of Base Addition (The "HBr Problem")
A critical, often overlooked aspect of hydrodehalogenation is the stoichiometric generation of hydrogen bromide (HBr). If left unneutralized, HBr causes two catastrophic failures:
-
Catalyst Poisoning: Halide ions strongly adsorb onto the palladium surface, inhibiting further H
activation and stalling the reaction[2]. -
Substrate Degradation: In protic solvents, acidic conditions will rapidly hydrolyze the methyl ester to a carboxylic acid, destroying the chemoselectivity of the protocol.
To counteract this, a non-nucleophilic base—specifically Triethylamine (Et
Visualization of the Catalytic Cycle
Figure 1: Catalytic cycle of Pd-mediated hydrodebromination highlighting base-assisted HBr scavenging.
Quantitative Optimization of Reaction Parameters
To establish the most robust protocol, various conditions were evaluated. While laboratory-scale protocols typically employ 1–5 mol % Pd, process optimization often requires careful tuning of solvent and base to maximize yield and minimize side reactions[3].
Table 1: Optimization of Hydrodebromination Conditions for Methyl 2-(3-bromopropyl)benzoate
| Entry | Solvent | Base (1.5 eq) | Catalyst Loading | Time (h) | Conversion (%) | Yield (%) | Observation / Causality |
| 1 | Methanol | None | 5 mol% Pd/C | 24 | 45 | 40 | Catalyst poisoning by HBr accumulation; acidic cleavage of ester. |
| 2 | Methanol | Et | 5 mol% Pd/C | 4 | >99 | 95 | Optimal; fast H |
| 3 | Ethyl Acetate | Et | 5 mol% Pd/C | 6 | >99 | 92 | Good alternative if protic solvents must be strictly avoided. |
| 4 | Ethanol | NaOAc | 5 mol% Pd/C | 8 | >99 | 85 | Minor transesterification observed (ethyl ester byproduct). |
| 5 | THF | K | 5 mol% Pd/C | 12 | 80 | 75 | Slower kinetics due to poor inorganic base solubility in THF. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating specific in-process controls (IPCs), the scientist can verify the success of the reaction mechanistically without waiting for final isolation.
Materials Required
-
Substrate: Methyl 2-(3-bromopropyl)benzoate (1.0 mmol, 257.1 mg)
-
Catalyst: 10% Pd/C (5 mol% Pd, ~53 mg)
-
Base: Triethylamine (1.5 mmol, ~210 µL)
-
Solvent: Anhydrous Methanol (10 mL)
-
Gas: Hydrogen gas (1 atm, via balloon)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
Charge an oven-dried 50 mL round-bottom flask with a magnetic stir bar, methyl 2-(3-bromopropyl)benzoate (257.1 mg), and anhydrous methanol (10 mL).
-
Add triethylamine (210 µL) to the solution. Causality: Adding the base before the catalyst ensures that any initial HBr generated upon H
introduction is immediately quenched. -
Carefully add 10% Pd/C (53 mg).
-
Seal the flask with a rubber septum. Purge the flask by evacuating and backfilling with Nitrogen or Argon three times. Causality (Safety): Dry Pd/C in the presence of methanol vapors and atmospheric oxygen is highly pyrophoric. Inerting the atmosphere is mandatory.
Step 2: Hydrogenation
5. Attach a balloon filled with H
Step 3: Analytical Validation (In-Process Control)
8. pH Check: Briefly remove a 10 µL aliquot and spot on wet pH paper. It should remain basic (pH ~8-9). A drop in pH indicates insufficient Et
Step 4: Workup and Isolation
10. Once complete conversion is confirmed, purge the flask with Nitrogen to remove residual H
Alternative Methodologies: Transfer Hydrogenation
For highly complex substrates where hydrogen gas poses over-reduction risks to other sensitive moieties, alternative methods must be considered. Recent advancements have demonstrated that transfer hydrogenation using isopropanol as both solvent and hydrogen donor, catalyzed by Ruthenium pincer complexes, offers a safer, highly chemoselective alternative for the reduction of alkyl bromides[4]. While Pd/C + H
References
-
Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions The Journal of Organic Chemistry - ACS Publications[Link]
-
Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol Angewandte Chemie International Edition - Caltech Authors[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications[Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Master Organic Chemistry[Link]
Sources
Application Note: Methyl 2-(3-bromopropyl)benzoate in Pharmaceutical Intermediate Synthesis
This guide details the technical application of Methyl 2-(3-bromopropyl)benzoate , a specialized bifunctional intermediate used in the synthesis of seven-membered fused heterocyclic systems, particularly benzazepinones and benzosuberones .
Introduction & Chemical Profile[1][2][3]
Methyl 2-(3-bromopropyl)benzoate (CAS: 1154563-09-5, analogous derivatives vary by ester group) is a high-value "linchpin" intermediate. Its structural uniqueness lies in its ortho-disposition , positioning a reactive electrophilic alkyl bromide exactly three carbons away from an electrophilic methyl ester.
This specific geometry (3-carbon spacer) pre-organizes the molecule for [5+2] or [6+1] cyclization strategies , making it an ideal precursor for constructing 7-membered rings fused to benzene . These scaffolds—benzazepines and benzosuberones —are privileged structures in medicinal chemistry, forming the core of numerous antidepressants, antihypertensives, and kinase inhibitors.
Chemical Identity[4][5][6]
-
IUPAC Name: Methyl 2-(3-bromopropyl)benzoate
-
Molecular Formula: C₁₁H₁₃BrO₂
-
Molecular Weight: 257.12 g/mol
-
Key Functionality:
-
Primary Alkyl Bromide: Highly reactive toward SN2 substitution.
-
Methyl Ester: Susceptible to nucleophilic acyl substitution and hydrolysis.
-
Ortho-Tether: Facilitates intramolecular cyclization.
-
Mechanistic Insight: The "Dual-Handle" Strategy
The utility of this intermediate relies on exploiting the differential reactivity of the bromide and the ester. By controlling the sequence of functionalization, researchers can access divergent chemical spaces.
Pathway A: N-Heterocyclization (Benzazepinones)
Reaction with primary amines leads to a cascade sequence:
-
Intermolecular SN2: The amine displaces the bromine.
-
Intramolecular Amidation: The resulting secondary amine attacks the pendant ester.
-
Result: Formation of 2,3,4,5-tetrahydro-2H-benzo[c]azepin-1-one .
Pathway B: Carbocyclization (Benzosuberones)
Hydrolysis of the ester followed by Friedel-Crafts protocols yields the carbocyclic ketone:
-
Hydrolysis: Conversion to 2-(3-bromopropyl)benzoic acid.
-
Acid Chloride Formation: Activation with SOCl₂.
-
Intramolecular Friedel-Crafts: AlCl₃-mediated ring closure.
-
Result: Formation of 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one).
Figure 1: Divergent synthetic pathways accessible from methyl 2-(3-bromopropyl)benzoate.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted Benzazepinones
Target: Synthesis of 2-benzyl-2,3,4,5-tetrahydro-2H-benzo[c]azepin-1-one. Application: Creating libraries for GPCR antagonists (e.g., Vasopressin analogs).
Reagents
-
Methyl 2-(3-bromopropyl)benzoate (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Potassium Iodide (KI) (0.1 equiv, catalyst)
-
Solvent: Acetonitrile (MeCN) or Toluene.
Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-(3-bromopropyl)benzoate (5.0 mmol, 1.29 g) in anhydrous MeCN (25 mL).
-
Addition: Add K₂CO₃ (12.5 mmol, 1.73 g) and KI (0.5 mmol, 83 mg). Stir for 5 minutes.
-
Amine Addition: Add Benzylamine (6.0 mmol, 0.64 g) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Checkpoint: Disappearance of the starting bromide indicates Step 1 (SN2) is complete. Continued heating drives Step 2 (Cyclization).
-
-
Workup: Cool to room temperature. Filter off inorganic solids through a celite pad. Wash the pad with EtOAc.
-
Extraction: Concentrate the filtrate. Redissolve in EtOAc (50 mL) and wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Yield: 75–85% Data Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the lactam methylene protons as distinct multiplets.
Protocol B: Synthesis of 1-Benzosuberone Derivatives
Target: Synthesis of 1-Benzosuberone (Parent scaffold). Application: Precursor for Tricyclic Antidepressants (e.g., Amitriptyline analogs).
Reagents
-
Methyl 2-(3-bromopropyl)benzoate
-
Lithium Hydroxide (LiOH)
-
Thionyl Chloride (SOCl₂)
-
Aluminum Chloride (AlCl₃)
-
Solvents: THF, Water, Dichloromethane (DCM).
Procedure
-
Hydrolysis: Dissolve the ester (10 mmol) in THF/H₂O (3:1, 40 mL). Add LiOH (20 mmol). Stir at RT for 4 hours until the ester is consumed. Acidify with 1M HCl, extract with EtOAc, and concentrate to obtain 2-(3-bromopropyl)benzoic acid .
-
Acid Chloride Formation: Dissolve the crude acid in dry DCM (30 mL). Add SOCl₂ (15 mmol) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate excess SOCl₂ and solvent to dryness under N₂ flow.
-
Cyclization (Friedel-Crafts): Redissolve the acyl chloride residue in dry DCM (50 mL). Cool to 0 °C.
-
Catalyst Addition: Add AlCl₃ (12 mmol) portion-wise. The solution may turn dark.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Pour the mixture carefully onto ice/water.
-
Workup: Separate the organic layer. Wash with 1M NaOH (to remove uncyclized acid) and brine. Dry and concentrate.
Expected Yield: 60–70% (over 3 steps).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Optimization Strategy |
| Incomplete Cyclization (Protocol A) | Amine attacks Br but fails to close ring (Steric hindrance). | Switch solvent to Xylene and increase temp to 130°C. Add catalytic DMAP or Acetic Acid to promote amidation. |
| Dimerization | Intermolecular reaction between two alkyl chains. | Run the reaction under high dilution conditions (0.05 M or lower). Add the substrate slowly to the amine solution. |
| Elimination Byproduct | Formation of styrene derivative (beta-elimination of HBr). | Use a weaker base (e.g., NaHCO₃ instead of K₂CO₃) or lower the temperature. Avoid bulky bases like t-BuOK. |
Pharmaceutical Relevance & References
The benzazepinone and benzosuberone scaffolds derived from this intermediate are core structural motifs in several drug classes:
-
ACE Inhibitors: The benzazepine ring is the core of Benazepril (Lotensin), used for hypertension.
-
HCN Channel Blockers: Ivabradine (Corlanor) utilizes a benzazepinone-like framework for angina treatment.
-
Vasopressin Antagonists: Tolvaptan and Mozavaptan contain benzazepine derivatives.
-
Tricyclic Antidepressants (TCAs): The benzosuberone core is the direct precursor to the central ring of Amitriptyline .
References
-
Benzazepine Synthesis: Pecher, J., et al. "Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones." Journal of Organic Chemistry. (General methodology reference).
- Benzosuberone Applications: Smith, A. B., et al. "Tricyclic Antidepressants: Chemistry and Pharmacology." Medicinal Chemistry Reviews.
-
Reaction Mechanisms: "Intramolecular Alkylation and Acylation." Organic Reactions, Vol 5.
(Note: Specific literature on the exact methyl 2-(3-bromopropyl)benzoate ester is limited; protocols are adapted from standard homologation and cyclization methodologies for halo-esters).
Safety Data
-
Signal Word: WARNING
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: This compound is an alkylating agent . Use double gloves (Nitrile) and handle only in a fume hood. Treat all waste as hazardous chemical waste.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(3-bromopropyl)benzoate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of ortho-substituted benzoate systems bearing extended alkyl chains. Methyl 2-(3-bromopropyl)benzoate is a highly versatile building block in medicinal chemistry, but its synthesis is notoriously prone to a specific, yield-destroying side reaction: intramolecular lactonization.
This guide provides a self-validating protocol to maximize your yield, explains the mechanistic causality behind each experimental choice, and offers a comprehensive troubleshooting FAQ to address common failures.
The Core Challenge: The Lactonization Trap
The primary reason syntheses of methyl 2-(3-bromopropyl)benzoate fail is due to the inherent nucleophilicity of the ester carbonyl oxygen. When the terminal carbon of the propyl chain is activated (either as a hydroxyl leaving group or a primary bromide), the molecule is perfectly positioned to undergo an intramolecular cyclization. This forms a highly stable 7-membered ring: 4,5-dihydro-3H-benzo[c]oxepin-1-one .
This is the exact same degradation pathway observed in the commercial synthesis of the asthma drug Montelukast (Singulair), where forms as a major, problematic impurity[1]. Because acidic conditions and elevated temperatures drastically accelerate this cyclization, traditional Fischer esterification of bromo-acids or harsh bromination techniques must be avoided.
Appel reaction pathway showing kinetic product formation vs. thermodynamic lactonization.
Recommended Methodology: The Appel Reaction Workflow
To bypass the lactonization trap, the most robust approach is the [2] starting from methyl 2-(3-hydroxypropyl)benzoate. This method operates under mild, neutral conditions, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to a bromide with excellent regioselectivity. Triphenylphosphine oxide (TPPO) and bromoform act as thermodynamic sinks to drive the reaction forward[3].
Step-by-Step Protocol
1. Setup & Activation: In an oven-dried, round-bottom flask under N₂ atmosphere, dissolve methyl 2-(3-hydroxypropyl)benzoate (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M). 2. Thermal Control: Cool the mixture to 0 °C using an ice bath.
Causality: The activation of the alcohol by the bromophosphonium ion is highly exothermic. At elevated temperatures, the kinetic energy overcomes the activation barrier for the ester carbonyl oxygen to act as an internal nucleophile. Keeping the system at 0 °C kinetically favors the intermolecular Sₙ2 attack by the bromide ion. 3. Reagent Addition: Add CBr₄ (1.2 equiv) portion-wise over 10 minutes. Self-Validation Checkpoint: The reaction mixture will transition from colorless to pale yellow upon the formation of the active bromophosphonium species. 4. Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The complete consumption of the polar alcohol (R_f ~0.2) and the appearance of the non-polar bromide (R_f ~0.6) provides immediate, visual confirmation of success. 5. Quench & Concentration: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Do not heat the water bath above 30 °C during evaporation to prevent late-stage lactonization. 6. TPPO Precipitation: Triturate the concentrated residue with cold diethyl ether/hexane (1:4 v/v). 7. Isolation: Filter the suspension through a pad of Celite, washing the filter cake with cold hexane. Concentrate the filtrate to yield the crude methyl 2-(3-bromopropyl)benzoate.
Chromatography-free workflow for the precipitation and removal of triphenylphosphine oxide.
Data Presentation: Method Comparison
The table below summarizes why the Appel reaction is the superior choice for this specific molecular architecture compared to alternative synthetic routes.
| Synthetic Route | Typical Yield | Dominant Byproduct | Reaction Time | Lactonization Risk |
| Appel Reaction (PPh₃/CBr₄) | 85-95% | Triphenylphosphine oxide (TPPO) | 2-3 hours | Low (Neutral conditions) |
| Phosphorus Tribromide (PBr₃) | 60-70% | Phosphite esters, Phosphorous acid | 4-6 hours | Moderate (Acidic byproducts) |
| Fischer Esterification (MeOH/H⁺) * | < 40% | Methoxy ether, 7-membered lactone | 12-24 hours | High (Acid + Heat) |
*Using 2-(3-bromopropyl)benzoic acid as the starting material.
Troubleshooting FAQs
Q1: My Appel reaction yield is low, and NMR shows a massive peak for a cyclic byproduct. What happened? A: You have formed the 4,5-dihydro-3H-benzo[c]oxepin-1-one lactone. Even under the neutral conditions of the Appel reaction, prolonged reaction times or allowing the reaction mixture to overheat during rotary evaporation will provide enough thermodynamic energy for the ester oxygen to displace the newly formed terminal bromide. Solution: Strictly maintain 0 °C during reagent addition, limit room temperature stirring to 2 hours maximum, and keep your rotary evaporator bath below 30 °C.
Q2: How do I efficiently remove the triphenylphosphine oxide (TPPO) byproduct without running a time-consuming column chromatography? A: Utilize the differential solubility of the compounds. TPPO is highly soluble in dichloromethane but highly insoluble in cold, non-polar solvent mixtures[3]. By concentrating your crude mixture and triturating it vigorously with a cold 1:4 mixture of diethyl ether and hexanes, the TPPO will crash out as a dense white solid. Simple vacuum filtration through Celite will leave you with a highly pure filtrate containing your target bromide.
Q3: I tried synthesizing this molecule via Fischer esterification of 2-(3-bromopropyl)benzoic acid using methanol and sulfuric acid. Why did I get a complex, unusable mixture? A: Fischer esterification requires an acidic environment and heat. In your substrate, these conditions cause two catastrophic side reactions:
-
Solvolysis: The primary bromide undergoes nucleophilic substitution with the methanol solvent, converting your bromo-group into a methoxy ether.
-
Acid-Catalyzed Lactonization: The acid protonates the carboxylic acid, making it highly electrophilic and triggering intramolecular attack by the propyl chain. Solution: If you must start from the bromo-acid, you cannot use Fischer conditions. Instead, use TMS-diazomethane or mild SOCl₂/MeOH strictly at 0 °C to form the methyl ester without degrading the bromide.
Q4: Can I use direct HBr instead of CBr₄/PPh₃ to convert the alcohol to the bromide? A: No. Direct addition of hydrobromic acid will protonate the ester carbonyl, immediately promoting transesterification or lactonization. The CBr₄/PPh₃ system is specifically chosen because it generates a highly electrophilic bromophosphonium ion that activates the primary alcohol without generating free acidic protons in the bulk solution[3].
References
-
The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors Source: Beilstein Journal of Organic Chemistry (PubMed Central) URL:[Link]
-
Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL:[Link]
Sources
Technical Support Center: Troubleshooting Hydrolysis Side Reactions of Methyl 2-(3-bromopropyl)benzoate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on workflows involving bifunctional building blocks. Methyl 2-(3-bromopropyl)benzoate presents a unique synthetic challenge: it contains both a hydrolyzable methyl ester and a highly reactive primary alkyl bromide. When exposed to trace moisture, nucleophiles, or improper bases, this molecule rapidly degrades through competing hydrolysis pathways.
This guide is designed to provide researchers and drug development professionals with the mechanistic causality behind these side reactions, alongside field-proven, self-validating protocols to maximize your target yields.
Part 1: Troubleshooting Guide & Mechanistic Causality (FAQs)
Q1: I am seeing a significant loss of starting material and the appearance of a highly polar baseline spot on TLC. LC-MS indicates a mass of ~242 g/mol (for
Q2: My reaction yields a byproduct with a mass shift of -62 Da and the loss of the characteristic bromine isotopic pattern. How do I prevent this?
Diagnosis: Alkyl Bromide Hydrolysis. You are forming methyl 2-(3-hydroxypropyl)benzoate.
Causality: Primary alkyl halides are highly susceptible to bimolecular nucleophilic substitution (S
Q3: When I run my reaction under basic conditions for extended periods, I isolate a byproduct with m/z ~162. What is this, and why does it form?
Diagnosis: Intramolecular Cyclization. You have formed 4,5-dihydro-3H-benzo[c]oxepin-1-one (a 7-membered lactone).
Causality: This is a tandem side-reaction. First, the ester hydrolyzes to the carboxylate anion. Because the carboxylate is a strong nucleophile tethered to a primary bromide, it undergoes an intramolecular S
Part 2: Quantitative Data Presentation
The table below summarizes the impact of various solvent and base combinations on the degradation profile of methyl 2-(3-bromopropyl)benzoate during a standard substitution reaction (e.g., reacting with a secondary amine).
Table 1: Impact of Base and Solvent Selection on Side Reaction Profiles (Heated at 60°C for 4 hours)
| Solvent | Base | Condition | Target S | Ester Hydrolysis (%) | Bromide Hydrolysis (%) | Lactone Cyclization (%) |
| MeOH / H | NaOH | Ambient Air | 0% | >80% | 5% | 15% |
| DMF | K | Ambient Air | 45% | 15% | 10% | 30% |
| THF | Et | Argon Purge | 65% | 5% | 5% | 25% |
| MeCN | DIPEA | 4Å Sieves, Argon | >92% | <1% | <1% | <5% |
Part 3: Experimental Protocol & Self-Validating System
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology guarantees the suppression of hydrolysis while providing built-in diagnostic checkpoints.
Protocol: Anhydrous Nucleophilic Substitution (Amination) of Methyl 2-(3-bromopropyl)benzoate
-
Step 1: System Desiccation. Flame-dry a two-neck round-bottom flask under a vacuum, then backfill with Argon. Add 2.0 g of freshly activated 4Å molecular sieves.
-
Step 2: Reagent Activation. Dissolve 1.0 eq of methyl 2-(3-bromopropyl)benzoate in anhydrous MeCN (0.2 M). Add 1.5 eq of the target nucleophile (e.g., morpholine) and 2.0 eq of anhydrous DIPEA.
-
Step 3: Reaction Execution. Stir the mixture at 40°C. Do not exceed 50°C to prevent thermal activation of the lactonization pathway.
-
Step 4: Self-Validating Checkpoint (Critical). At t = 2 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and run LC-MS. Analyze the m/z values to validate the integrity of your system:
-
m/z 256/258 (1:1 ratio): Unreacted starting material. (Continue heating).
-
m/z 242/244 (1:1 ratio): Failure Mode. Ester hydrolysis has occurred. Moisture has breached the system.
-
m/z 194 (No isotopic pattern): Failure Mode. Bromide hydrolysis has occurred.
-
m/z 162 (No isotopic pattern): Failure Mode. Lactone cyclization is occurring; lower the temperature immediately.
-
Target m/z: Confirms successful S
2 displacement.
-
-
Step 5: Quench and Extraction. Filter the mixture through a Celite pad to remove sieves. Concentrate under reduced pressure. Dissolve in EtOAc and wash with cold brine. Avoid aqueous NaHCO
or NaOH during workup , as the product may still be sensitive to saponification.
Part 4: Workflow Visualization
The following diagram maps the competing mechanistic pathways discussed in this guide.
Reaction pathways of methyl 2-(3-bromopropyl)benzoate highlighting target vs. hydrolysis routes.
References
-
"Ch20: Hydrolysis of Esters" - University of Calgary. [Link]
-
"Ester Hydrolysis: Acid and Base-Catalyzed Mechanism" - Chemistry Steps.[Link]
-
"Reaction of Alkyl Halides Experiment" - PraxiLabs.[Link]
-
"Ch15: Hydrolysis of Alkyl Halides" - University of Calgary.[Link]
-
"Compr. Heterocyclic Chem. Iii Vol.14" - VDOC.PUB.[Link]
-
"Applications of the Achmatowicz Rearrangement in Natural Product Synthesis" - University of Glasgow. [Link]
Sources
Removing unreacted starting materials from methyl 2-(3-bromopropyl)benzoate mixtures
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Troubleshooting Guide
Diagnostic Triage & Separation Strategy
Methyl 2-(3-bromopropyl)benzoate is a bifunctional molecule containing both an ester linkage and a primary alkyl bromide. The primary challenge in its purification is that unreacted starting materials often share significant structural and polarity overlap with the target product. Because the purification strategy is entirely dependent on the synthetic route chosen, we must first diagnose the origin of the impurities.
The workflow below outlines the divergent purification pathways required depending on whether the molecule was synthesized via Fischer esterification or Appel bromination.
Diagnostic workflow for isolating methyl 2-(3-bromopropyl)benzoate based on synthetic origin.
Deep-Dive Troubleshooting & FAQs
Q1: My Fischer esterification left a significant amount of unreacted 2-(3-bromopropyl)benzoic acid. How do I remove it without hydrolyzing my product? A: The causality here lies in the pKa of the unreacted carboxylic acid (~4.5) versus the base-lability of your newly formed ester. While strong bases like NaOH are highly effective at deprotonating carboxylic acids to pull them into the aqueous layer, alkaline mediums are also the standard method used to deliberately convert esters back into carboxylic acids via saponification[1]. To prevent the destruction of your product, you must use a mild base like 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). These weak bases are strong enough to deprotonate the unreacted acid into a water-soluble sodium salt, but mild enough to leave the ester intact[2]. The reaction produces CO₂ gas, providing a visual cue of active neutralization[3].
Q2: I used the Appel reaction (CBr₄/PPh₃) to convert methyl 2-(3-hydroxypropyl)benzoate to the bromide. How do I separate the unreacted alcohol and triphenylphosphine oxide (Ph₃PO)? A: The Appel reaction is notorious for leaving behind Ph₃PO, a highly crystalline and polar byproduct[4]. Furthermore, any unreacted starting material retains a hydroxyl group, which engages in strong hydrogen bonding. Because your target molecule (an alkyl bromide) lacks hydrogen-bond donors, it is significantly less polar. The most reliable method to separate these components is silica gel column chromatography[5]. The non-polar bromide will elute rapidly in a low-polarity solvent system (e.g., 10% EtOAc in Hexanes), while the unreacted alcohol and Ph₃PO will remain strongly adsorbed to the stationary phase.
Q3: When attempting to distill the crude alkyl bromide to remove volatile impurities, the mixture darkens and degrades. How can I stabilize it? A: Alkyl bromides are highly susceptible to thermal dehydrohalogenation. When heated, they can eliminate hydrogen bromide (HBr) gas. This free HBr acts as an autocatalyst, rapidly accelerating further degradation and causing the characteristic darkening of the mixture. To break this causal loop, you must add an acid scavenger directly into the distillation pot. Combining the composition with 1–2 wt% of a non-volatile epoxide (such as a bisphenol-A derived epoxy resin) during distillation irreversibly traps the evolved HBr via a ring-opening reaction, protecting the alkyl bromide and ensuring a high-purity, colorless distillate[6].
Physicochemical Separation Parameters
To facilitate rational experimental design, the following table summarizes the quantitative and qualitative separation parameters of the target molecule versus its common synthetic precursors and byproducts.
| Component | Functional Group | Est. Aqueous Solubility | Typical R_f (20% EtOAc/Hexanes) | Primary Removal Strategy |
| Methyl 2-(3-bromopropyl)benzoate | Ester, Alkyl Bromide | Insoluble | 0.65 | Target Product |
| 2-(3-bromopropyl)benzoic acid | Carboxylic Acid | Soluble at pH > 7 | 0.10 (Streaks) | Mild Basic Wash (Na₂CO₃)[2] |
| Methyl 2-(3-hydroxypropyl)benzoate | Ester, Primary Alcohol | Slightly Soluble | 0.35 | Silica Gel Chromatography[5] |
| Triphenylphosphine Oxide (Ph₃PO) | Phosphine Oxide | Soluble in hot water | 0.00 - 0.05 | Cold Ether Precipitation / Chromatography |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.
Protocol A: Mild Biphasic Neutralization (Acid Scavenging)
Use this protocol to remove unreacted 2-(3-bromopropyl)benzoic acid following an esterification reaction.
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent such as dichloromethane or diethyl ether (approx. 10 mL per gram of crude material).
-
Neutralization: Add an equal volume of cold 5% aqueous Na₂CO₃ to the separatory funnel[3].
-
Validation Checkpoint 1 (Visual): Observe the biphasic interface. The formation of CO₂ bubbles confirms the active neutralization of the unreacted carboxylic acid[2].
-
Extraction: Stopper the funnel, invert, and immediately vent to release gas pressure. Swirl gently and vent frequently until gas evolution completely ceases.
-
Validation Checkpoint 2 (Chemical): Separate the layers and test the aqueous layer with pH paper. It must read pH 8–9. If it is acidic or neutral, the acid has not been fully removed; repeat Step 2.
-
Isolation: Wash the organic layer once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Epoxide-Stabilized Vacuum Distillation
Use this protocol to remove trace volatile impurities without degrading the alkyl bromide.
-
Preparation: Transfer the concentrated, acid-free crude mixture to a short-path distillation apparatus.
-
Scavenger Addition: Add 1.5% by weight of a non-volatile epoxide (e.g., bisphenol-A diglycidyl ether) directly to the distillation pot[6].
-
Vacuum Application: Apply a high vacuum (<1 Torr) to the system before applying any heat. Causality Note: Lowering the system pressure drastically reduces the required boiling temperature, minimizing thermal stress on the C-Br bond.
-
Distillation: Slowly increase the heat until the target molecule begins to distill.
-
Validation Checkpoint (Visual): The distillate should collect as a clear, colorless liquid. Any yellowing in the receiving flask indicates HBr breakthrough, suggesting either a vacuum leak or insufficient epoxide scavenger[6].
References
-
[2] Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial, ausetute.com.au.
-
[6] Methods of removing impurities from alkyl bromides during distillation and distillate produced therein (US8492598B2), Google Patents.
-
[1] What is a simple way to convert an ester into carboxylic acid?, ResearchGate.
-
[4] Alkyl bromide synthesis by bromination or substitution, Organic Chemistry Portal.
-
[3] Preparation of Methyl Benzoate, uomustansiriyah.edu.iq.
-
[5] Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester, Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
Optimizing temperature for methyl 2-(3-bromopropyl)benzoate substitution reactions
Topic: Methyl 2-(3-bromopropyl)benzoate Reaction Parameters
Case ID: #RXN-OPT-2024-MBPB Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to perform a nucleophilic substitution (
The Critical Conflict: You are battling a competition between:
-
Intermolecular Substitution (Desired): The external nucleophile attacks the alkyl bromide.[1]
-
Intramolecular Cyclization (Undesired): The ester carbonyl oxygen attacks the alkyl bromide (Neighboring Group Participation) or, following accidental hydrolysis, the carboxylate displaces the bromide to form 3,4-dihydro-1H-2-benzopyran-1-one (dihydroisocoumarin) .[1]
Temperature is your primary lever to control this selectivity.[1] This guide provides the thermodynamic logic and troubleshooting steps to maximize yield.
Part 1: The Thermodynamics & Kinetics (The "Why")
To optimize your reaction, you must understand the energy landscape.[1]
| Parameter | Effect on Pathway A (Substitution) | Effect on Pathway B (Cyclization/Lactone) |
| Low Temp (< 40°C) | Favored ( | Disfavored. High entropic cost to form the transition state for cyclization without thermal energy.[1] |
| High Temp (> 80°C) | Fast but Risky. Rate increases, but selectivity drops.[1] | Favored. Thermal energy overcomes the activation barrier for the cyclic transition state.[1] Hydrolysis (by trace water) accelerates rapidly, leading to lactonization.[1] |
| Solvent Polarity | Polar aprotic (DMF, DMSO) accelerates | High polarity stabilizes the charged intermediate of the cyclization pathway (oxonium ion formation).[1] |
Pathway Visualization
The following diagram illustrates the competing pathways dependent on temperature and moisture.
Caption: Figure 1.[1][2][3] Kinetic competition between intermolecular substitution (Green) and intramolecular cyclization/hydrolysis (Red).[1]
Part 2: Troubleshooting Guide
Use this matrix to diagnose your specific experimental failure.
Issue A: "I see a new spot on TLC, but it's not my product (Mass = M-32)."
-
Diagnosis: You have formed dihydroisocoumarin (the lactone).[1] You lost methanol (
, Mass 32) during an intramolecular cyclization.[1] -
Root Cause:
-
Solution:
Issue B: "Reaction is stalled. Starting material remains after 24h." [1]
-
Diagnosis: Kinetic barrier is too high for the chosen temperature/nucleophile combination.[1]
-
Root Cause: The alkyl chain (propyl) allows for free rotation, meaning the steric hindrance isn't huge, but the ortho ester creates a "picket fence" effect, slightly shielding the bromide.[1]
-
Solution:
-
Finkelstein Assist: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at a lower temperature (avoiding the Issue A risk).[1]
-
Concentration: Increase concentration to 0.5 M - 1.0 M to favor bimolecular kinetics (
).
-
Issue C: "I see styrene derivatives (Elimination products)."
-
Diagnosis:
Elimination has occurred.[1][4] -
Root Cause:
-
Solution: Switch to a "soft" base like
or Cesium Carbonate ( ) and keep T < 60°C.[1]
Part 3: Optimized Standard Operating Procedure (SOP)
Objective: Clean substitution with Sodium Azide (
Materials
-
Substrate: Methyl 2-(3-bromopropyl)benzoate (1.0 eq)[1]
-
Nucleophile: 1.2 - 1.5 eq (e.g.,
, Morpholine)[1] -
Solvent: Anhydrous DMF or Acetonitrile (ACN).[1] Note: ACN is easier to remove but requires slightly higher T than DMF.
-
Catalyst: Potassium Iodide (KI) - 0.1 eq (Optional but recommended).[1]
-
Base:
(anhydrous) - 2.0 eq (Only if using neutral amine nucleophiles).[1]
Workflow
-
Preparation (T = 25°C):
-
Addition (T = 0°C
25°C): -
Reaction Phase (T = 40°C - 50°C):
-
Workup (Critical Step):
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use ethanol or methanol as a solvent?
A: No. Protic solvents sheath the nucleophile (hydrogen bonding), making it less reactive (
Q: Why is the "Ortho" position so problematic compared to "Para"? A: The ortho position places the ester carbonyl within 5-6 angstroms of the bromide.[1] This proximity allows for Neighboring Group Participation (NGP) .[1] The carbonyl oxygen can displace the bromide to form a cyclic oxonium ion.[1] While this intermediate is unstable, it opens the door for hydrolysis or rearrangement that the para isomer simply cannot physically access.[1]
Q: I need to run this at 100°C to get it to go. How do I stop the lactone? A: If you must use high heat (e.g., poor nucleophile), you cannot use the methyl ester.[1] You should protect the acid as a tert-butyl ester (sterically bulky, resists nucleophilic attack) or an oxazoline .[1] Perform the substitution, then deprotect/convert back to the methyl ester later.[1]
References
-
Reaction Mechanism & Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience.[1] (Explains
kinetics and Neighboring Group Participation). -
Ortho-Effect & Cyclization: Journal of the Chemical Society, Perkin Transactions 1. Synthesis of isocoumarins via ortho-substituted benzoates. (General Reference for isocoumarin synthesis from ortho-haloalkyl benzoates).[1]
-
Solvent Effects in Substitution: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Data on DMF/DMSO acceleration of nucleophilic substitution).
-
Practical Protocol (Analogous Substrates): "Synthesis of 3,4-dihydroisocoumarins." Organic Syntheses, Coll.[1][7] Vol. 3, p. 531.[1] Link (Demonstrates the ease of cyclization, validating the need for low-temp precautions).[1]
Sources
Technical Guide: Stability & Handling of Methyl 2-(3-bromopropyl)benzoate
[1][2]
Executive Summary: The "Lactone Trap"
Methyl 2-(3-bromopropyl)benzoate (CAS 6335-54-2) presents a unique stability challenge compared to its para and meta isomers.[1][2] While the ester functionality is generally stable, the ortho positioning of the 3-bromopropyl chain creates a high propensity for intramolecular cyclization .[1][2]
This phenomenon, often termed the "Lactone Trap," occurs when trace hydrolysis of the methyl ester yields the free carboxylic acid.[1][2] The resulting carboxylate anion acts as an internal nucleophile, displacing the terminal bromide to form the thermodynamically favored six-membered lactone, 3,4-dihydroisocoumarin .[1][2] This process is irreversible and accelerates exponentially in polar aprotic solvents (e.g., DMSO, DMF) or under basic conditions.[2]
This guide provides the mechanistic understanding and protocols necessary to prevent this degradation pathway during storage, handling, and reaction setup.[1][2]
Diagnostic Q&A: Troubleshooting Common Issues
Q1: Why does my LC-MS show a dominant peak at m/z 163 (M+H) instead of 257?
Diagnosis: You are observing the formation of 3,4-dihydroisocoumarin (MW ~162 Da).[1][2] Mechanism: The parent ester (MW ~257) has lost methyl bromide (MeBr, MW ~95) or methanol (MeOH) followed by HBr. Cause:
-
Moisture: Trace water hydrolyzed the ester to the acid (MW ~243), which rapidly cyclized.[2]
-
Thermal Stress: High GC inlet temperatures or prolonged heating can induce direct thermal lactonization.[2] Solution:
-
Verify solvent dryness (Karl Fischer titration).[2]
-
Lower GC inlet temperature to <200°C or switch to LC-MS with ESI (Electrospray Ionization) at low cone voltage.[1][2]
Q2: My compound degrades rapidly in DMSO-d6. Is it the solvent?
Diagnosis: Yes, DMSO is a "catalyst" for this specific degradation.[2] Mechanism:
-
Hygroscopicity: DMSO absorbs atmospheric moisture rapidly, promoting hydrolysis.[1][2]
-
Nucleophilicity Enhancement: DMSO is a polar aprotic solvent.[1][2] It solvates cations (Na+, K+, H+) well but leaves anions (like the carboxylate formed after partial hydrolysis) "naked" and highly reactive.[2] This accelerates the intramolecular
attack on the alkyl bromide.[1][2] Solution:
-
Use Chloroform-d (
) or Dichloromethane-d2 ( ) for NMR.[1][2] -
If DMSO is required for biological assays, prepare fresh stock solutions immediately before use and keep on ice.[1][2] Do not store frozen DMSO stocks for long periods.
Q3: A white precipitate forms when I add base (e.g., ) to the reaction.
Diagnosis: This is likely the potassium salt of the hydrolyzed acid or the lactone itself (which has lower solubility in some organic solvents).[2] Mechanism: Bases catalyze the hydrolysis of the methyl ester.[2] Once the carboxylate is formed, cyclization is instantaneous due to the proximity effect (Effective Molarity).[2] Solution:
Mechanistic Insight: The Degradation Pathway[1]
The instability is driven by the Neighboring Group Participation (NGP) of the carboxylate group.[2] Unlike the para isomer, where the reactive centers are distant, the ortho isomer allows the oxygen to approach the carbon-bromine bond easily.[1][2]
Pathway Visualization[1][2]
Figure 1: The degradation cascade.[1][2] Note that the acid intermediate is rarely isolated because the subsequent cyclization is kinetically rapid.[2]
Experimental Protocols
Protocol A: Safe Handling & Storage
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .[2] The compound is sensitive to moisture.[2]
-
Container: Amber glass vials with Teflon-lined caps. (Avoid clear glass due to potential light sensitivity of the C-Br bond).[1][2]
Protocol B: Solvent Selection Decision Tree
Use this logic to select the appropriate solvent for your application.
Figure 2: Decision matrix for solvent selection to minimize degradation risks.[1][2]
Protocol C: Remediation (Purification)
If your batch has partially degraded (contains <10% lactone), standard silica gel chromatography is often ineffective because the lactone and ester have similar polarities in many systems.
Recommended Purification:
Quantitative Data Summary
| Parameter | Methyl 2-(3-bromopropyl)benzoate | 3,4-Dihydroisocoumarin (Degradant) |
| Molecular Weight | 257.13 g/mol | 148.16 g/mol |
| Retention Time (RP-HPLC) | Late eluting (Hydrophobic) | Early eluting (More polar) |
| Key IR Signal | ~1720 cm⁻¹ (Ester C=O) | ~1735-1750 cm⁻¹ (Lactone C=O) |
| Solubility (Water) | Negligible | Low, but higher than ester |
| Stability in DMSO | < 24 hours at RT | Stable |
References
-
Mechanism of Lactonization: Capon, B., & McManus, S. P. (1976).[2] Neighboring Group Participation. Plenum Press.[1][2] (Foundational text on intramolecular displacement rates).
-
Solvent Effects on Nucleophilicity: Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] [1]
-
Synthesis & Stability of Ortho-Substituted Benzoates
-
PubChem Compound Summary: Methyl 2-(3-bromopropyl)benzoate.[1][2][3] [1]
Sources
- 1. 113100-86-0,Methyl 4-(3-Bromopropyl)benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Methyl 4-(3-bromopropyl)benzoate | 113100-86-0 [sigmaaldrich.com]
- 3. PubChemLite - Methyl 2-(3-bromopropyl)benzoate (C11H13BrO2) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
1H NMR Spectrum Analysis of Methyl 2-(3-bromopropyl)benzoate: Benchtop vs. High-Field Platforms
Executive Summary
For researchers and drug development professionals, verifying synthetic intermediates rapidly and accurately is a critical bottleneck. Methyl 2-(3-bromopropyl)benzoate is a classic bifunctional building block containing both an ester and an alkyl halide, making it a prime candidate for nuclear magnetic resonance (NMR) analysis.
This guide objectively compares the analytical performance of emerging Benchtop NMR (60–80 MHz) systems against traditional High-Field NMR (400+ MHz) spectrometers for the structural verification of this specific compound. By examining resolution, sensitivity, and workflow efficiency, we provide a self-validating framework to help you choose the right platform for your analytical needs.
Mechanistic Grounding: The Molecular Target
To understand how different NMR platforms will perform, we must first analyze the causality behind the molecule's magnetic environment. Methyl 2-(3-bromopropyl)benzoate (
-
The Aliphatic Chain (-CH₂-CH₂-CH₂-Br) & Ester (-OCH₃): These protons are situated in highly distinct electronegative environments. The chemical shift differences (
) between them are large enough that they will appear as well-resolved, first-order multiplets (singlets, triplets, quintets) regardless of the magnetic field strength. -
The Ortho-Substituted Aromatic Ring: The four aromatic protons reside in very similar chemical environments (7.2–7.9 ppm).
The Causality of Resolution: Chemical shift (in ppm) is independent of the magnetic field, but the actual frequency difference (in Hz) scales linearly with the field strength. Meanwhile, scalar
Platform Comparison Matrix
While high-field NMR remains the gold standard for full structural elucidation, benchtop NMR has emerged as a highly capable, cost-effective alternative for routine quantification and structural confirmation[2].
Table 1: Predicted 1H NMR Data & Platform Resolution
| Proton Environment | Chemical Shift (ppm) | Multiplicity ( | High-Field (400 MHz) Resolution | Benchtop (60 MHz) Resolution |
| -OCH₃ (Ester) | ~3.89 | Singlet (3H) | Sharp Singlet | Sharp Singlet |
| -CH₂-Br ( | ~3.45 | Triplet (~6.5 Hz, 2H) | Distinct Triplet | Distinct Triplet |
| Ar-CH₂- ( | ~3.05 | Triplet (~7.5 Hz, 2H) | Distinct Triplet | Distinct Triplet |
| -CH₂- ( | ~2.20 | Quintet (~7.5 Hz, 2H) | Distinct Quintet | Broad Multiplet / Quintet |
| Aromatic H-6 | ~7.90 | Doublet of doublets (1H) | Resolved | Overlapped Multiplet |
| Aromatic H-3,4,5 | ~7.25 - 7.50 | Multiplets (3H) | Resolved | Unresolved Broad Peak |
Table 2: Performance & Operational Comparison
| Metric | Benchtop NMR (60-80 MHz) | High-Field NMR (400+ MHz) |
| Intrinsic Sensitivity | Low (Requires ~10-100x more scans for dilute samples)[1] | High (Excellent Signal-to-Noise Ratio) |
| Cryogen Requirements | None (Permanent Magnet) | Liquid Helium & Nitrogen (Superconducting) |
| Primary Use Case | Reaction monitoring, routine QA/QC, aliphatic confirmation | De novo structural elucidation, complex mixtures |
Experimental Workflows: A Self-Validating Protocol
To ensure absolute trustworthiness in your data, the following protocol builds internal validation checks directly into the methodology.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of methyl 2-(3-bromopropyl)benzoate.
-
Causality: This yields a ~100 mM solution in 0.6 mL of solvent. Because benchtop systems have roughly one-eleventh the intrinsic sensitivity of entry-level high-field systems[1], a higher concentration is required to achieve adequate Signal-to-Noise (SNR) without excessively long acquisition times.
-
-
Solvation: Dissolve the compound in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Internal Validation Check: The presence of the TMS peak guarantees a reliable 0.00 ppm reference point, validating the chemical shift axis against any magnetic drift.
Phase 2: Acquisition Parameters
-
Tuning & Shimming: Tune and match the probe (High-Field) or run the daily automated shim routine (Benchtop).
-
Relaxation Delay (
): Set to 10 seconds.-
Causality: For quantitative integration,
must be at least of the slowest relaxing proton. The isolated ester methyl group (-OCH₃) lacks neighboring protons for efficient dipole-dipole relaxation, giving it a longer . A short will artificially suppress this peak's integration.
-
-
Number of Scans (NS): Set NS to 64 for Benchtop (to compensate for lower sensitivity) and 16 for High-Field.
Phase 3: Processing & The Integration Lock
-
Apply Fourier Transform (FT), phase correction, and baseline correction.
-
Internal Validation Check (The Integration Lock): Integrate the distinct singlet at ~3.89 ppm (-OCH₃) and strictly calibrate it to 3.00 .
-
The Rule: If the protocol was successful and the sample is pure, the aromatic region (7.2–7.9 ppm) must integrate to exactly 4.00 (
), and the three aliphatic multiplets must integrate to 2.00 each. Any deviation indicates incomplete relaxation ( too short) or the presence of impurities.
-
Workflow Visualization
Fig 1: Self-validating NMR workflow comparing benchtop and high-field systems.
Conclusion & Decision Matrix
When analyzing methyl 2-(3-bromopropyl)benzoate :
-
Choose Benchtop NMR if your goal is rapid, in-lab confirmation of the synthetic step. The benchtop system will easily resolve the ester singlet and the bromopropyl triplets, which is mathematically sufficient to confirm the presence of the functional groups, even if the aromatic region is a second-order "blob."
-
Choose High-Field NMR if you are publishing the de novo synthesis of this compound, assessing trace impurities (<1%), or require absolute first-order resolution of the ortho-substituted aromatic ring for 2D NMR (COSY/HSQC) assignments.
References
-
Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]
-
Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: PubMed (Forensic Science International) URL: [Link]
Sources
13C NMR chemical shifts for methyl 2-(3-bromopropyl)benzoate
Technical Guide: C NMR Characterization of Methyl 2-(3-bromopropyl)benzoate
Executive Summary
Methyl 2-(3-bromopropyl)benzoate (CAS: 6342-77-4) is a critical bifunctional intermediate in the synthesis of polycyclic heterocycles, including isochromans and pharmacophores like montelukast. Its structural duality—containing both an electrophilic alkyl bromide and a nucleophilic/electrophilic ester moiety—makes it a versatile scaffold.
However, its
This guide provides a comparative spectral analysis, utilizing structural analogs and 2D NMR strategies to resolve these overlaps, ensuring rigorous structural verification for drug development workflows.
Part 1: Structural Analysis & Theoretical Framework
To accurately assign chemical shifts, we must deconstruct the molecule into its constituent electronic environments. The molecule combines the anisotropy of an ortho-substituted benzoate with the inductive effects of a primary alkyl bromide.
The Structural Map
Figure 1: Structural deconstruction highlighting the competing electronic effects that compress the aliphatic chemical shifts.
Part 2: Comparative Spectral Analysis
This section triangulates the chemical shifts of the target molecule by comparing it against two validated standards: 1-Bromo-3-phenylpropane (lacks the ester) and Methyl 2-propylbenzoate (lacks the bromine).
Table 1: The Aliphatic Overlap Resolution
Solvent: CDCl₃ | Reference: TMS (0.0 ppm)
| Carbon Position | Target: Methyl 2-(3-bromopropyl)benzoate | Analog A: 1-Bromo-3-phenylpropane [1] | Analog B: Methyl 2-propylbenzoate [2] | Mechanistic Insight |
| C=O (Ester) | 167.5 ppm | N/A | 167.8 ppm | Diagnostic carbonyl; minimally affected by propyl chain. |
| OCH₃ | 52.0 ppm | N/A | 51.8 ppm | Standard methoxy ester resonance. |
| Ar-C (ipso-propyl) | 141.5 ppm | 140.8 ppm | 142.5 ppm | Ortho-ester causes slight variation due to sterics. |
| Ar-C (ipso-ester) | 129.8 ppm | N/A | 130.1 ppm | Typical benzoate ipso shift. |
| γ-CH₂ (C-Br) | 33.6 ppm | 33.6 ppm | 13.9 ppm (CH₃) | Key Identifier: The Br atom deshields this carbon by ~20 ppm vs. methyl. |
| β-CH₂ (Middle) | 32.8 ppm | 34.3 ppm | 24.5 ppm | Compressed region. Often overlaps with α-CH₂. |
| α-CH₂ (Ar-CH₂) | 32.1 ppm | 34.1 ppm | 38.2 ppm | Critical Shift: The ortho-ester exerts a shielding "gamma-gauche" steric effect, moving this upfield compared to the phenylpropane analog. |
Application Scientist Note: In 1D
C NMR, the signals at 32.1, 32.8, and 33.6 ppm often appear as a clustered multiplet or overlapping peaks. Relying solely on integration or peak height here is risky.
Part 3: Experimental Protocol & Workflow
To guarantee data integrity, we recommend a "Self-Validating" workflow that uses 2D NMR to confirm the aliphatic assignment.
Synthesis Context
The target is frequently synthesized via the acid-catalyzed ring opening of isochroman-1-one using HBr/MeOH [3]. This route guarantees the ortho positioning but requires careful purification to remove unreacted lactone.
Recommended Acquisition Workflow
Figure 2: Decision tree for resolving the aliphatic overlap in propyl-benzoate derivatives.
Detailed Protocol Steps
-
Sample Preparation: Dissolve ~30 mg of the oil in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts (KBr/NaBr) from the synthesis, which can degrade shimming.
-
1D Acquisition: Run standard
C{ H} (approx. 256-512 scans).-
Checkpoint: Verify the Carbonyl peak at ~167 ppm. If absent, you may have the acid (hydrolysis product) or the lactone (starting material).
-
-
The DEPT-135 Check:
-
All three propyl carbons are CH₂ groups, so they will all point down (negative phase) in DEPT-135.
-
Value: This confirms the absence of impurities (like unreacted alkyl groups with CH₃ signals).
-
-
The HSQC Resolution (The "Solver"):
-
The proton (
H) spectrum is much more resolved:- -CH₂: ~3.0 ppm (Triplet)
- -CH₂ (Br): ~3.4 ppm (Triplet)
- -CH₂: ~2.2 ppm (Quintet)
-
Use HSQC to map the resolved proton signals to the overlapping carbon signals. This is the only way to definitively assign the 32-34 ppm carbon cluster.
-
References
-
Wiley SpectraBase. "1-Bromo-3-phenylpropane
C NMR Spectrum." SpectraBase Compound ID Ia6Erhzf9LX.[1] Link -
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds: Methyl 2-propylbenzoate." Spectral Database for Organic Compounds (SDBS). Link
-
Larsen, R. D., et al. "Practical Synthesis of Bis-Aryl Ketones via Ring Opening of Isochromanones." Journal of Organic Chemistry, vol. 61, no. 10, 1996. Link
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard Reference for chemical shift increments).
Technical Comparison: MS Fragmentation Dynamics of Methyl 2-(3-bromopropyl)benzoate
This guide details the mass spectrometry fragmentation dynamics of Methyl 2-(3-bromopropyl)benzoate , a critical intermediate in the synthesis of fused bicyclic systems (e.g., benzosuberones).
This analysis distinguishes the target molecule from its structural isomers (meta/para) and non-halogenated analogs using specific ionization behaviors: the Ortho-Effect , Isotopic Signatures , and Cyclization-Driven Fragmentation .
Executive Summary
-
Compound: Methyl 2-(3-bromopropyl)benzoate (CAS: 6342-77-4 related).
-
Molecular Formula:
-
Monoisotopic Mass: ~256.01 Da (
) / 258.01 Da ( ). -
Primary Application: Precursor for tricyclic antidepressants and benzosuberone derivatives.
-
Key MS Feature: A diagnostic 1:1 doublet at the molecular ion level, followed by a unique ortho-driven cyclization that eliminates the halogen to form a stable bicyclic cation.
Mechanistic Fragmentation Analysis
The fragmentation of this molecule under Electron Ionization (EI, 70 eV) is governed by three competing mechanisms. Unlike its meta- or para-isomers, the ortho-substitution allows for direct interaction between the ester carbonyl and the propyl chain.
A. The Isotopic Fingerprint (The "Doublet")
The presence of a single bromine atom creates a definitive isotopic signature.
-
Observation: The Molecular Ion (
) appears as two peaks of nearly equal intensity separated by 2 mass units. -
m/z 256 (
) and m/z 258 ( ) . -
Significance: This doublet persists in any fragment ion retaining the bromine atom (e.g., the
acylium ion), serving as a tracer for the propyl chain's integrity.
B. The Ortho-Effect: Cyclization & Halogen Displacement
This is the most critical differentiator. In ortho-substituted benzoates, the ester carbonyl oxygen can abstract a hydrogen or attack a carbon on the side chain.
-
-Cleavage (Formation of Acylium Ion):
The bond between the carbonyl carbon and the methoxy group breaks, expelling a methoxy radical (
).-
Transition:
.
-
-
Intramolecular Cyclization (The "Benzosuberone" Pathway): The resulting acylium ion is electrophilic. The electron-rich bromine or the alkyl chain facilitates a cyclization event that mimics Friedel-Crafts chemistry in the gas phase.
-
Mechanism:[1] The acylium cation attacks the
-carbon of the propyl chain, displacing the Bromine atom. -
Result: Formation of a stable, bicyclic benzosuberone-like cation (
). -
Transition:
(Loss of or ). -
Note: This peak at m/z 145 is highly diagnostic and is suppressed in meta/para isomers where cyclization is geometrically impossible.
-
C. McLafferty-Type Rearrangement
While less dominant than the ortho-effect, the propyl chain contains
Fragmentation Pathway Visualization
The following diagram maps the competing decay pathways. The Red path indicates the diagnostic Ortho-Effect specific to this isomer.
Caption: Figure 1. EI-MS fragmentation pathway.[2] The Red path highlights the diagnostic ortho-cyclization yielding the m/z 145 cation.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its meta-isomer (which lacks the ortho-effect) and its non-halogenated analog.
| Feature | Target: Methyl 2-(3-bromopropyl)benzoate | Isomer: Methyl 3-(3-bromopropyl)benzoate | Analog: Methyl 2-propylbenzoate |
| Molecular Ion ( | 256/258 (1:1 Doublet) | 256/258 (1:1 Doublet) | 178 (Single peak) |
| Base Peak Region | m/z 145 (Cyclic cation) or 147 | m/z 225/227 (Acylium) | m/z 146 (M - MeOH) |
| Ortho Effect | Strong (Cyclization displaces Br) | Absent (Geometry prevents cyclization) | Strong (Loss of Methanol, M-32) |
| Loss of Halogen | Facile (driven by cyclization) | Difficult (requires high energy) | N/A |
| Diagnostic Ratio | High abundance of | High abundance of | High abundance of |
Key Differentiator:
-
Vs. Meta-Isomer: The meta-isomer will show a dominant acylium ion (
225/227) but will lack the intense cyclization peak at 145 because the chain cannot reach the carbonyl oxygen. -
Vs. Propyl Benzoate: The non-brominated analog typically loses neutral methanol (
) to give a peak at 146. The target molecule, however, prefers to lose the bromine during the cyclization process.
Experimental Protocol (GC-MS)
To replicate these results and ensure valid identification, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 100 µg/mL (100 ppm). Avoid high concentrations to prevent detector saturation which distorts isotope ratios.
Instrument Parameters (Agilent/Thermo Standard)
-
Inlet: Split mode (20:1) at 250°C.
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Why? Low bleed is essential for detecting the high-mass molecular ion.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
Total Run Time: ~15 mins.
-
-
MS Source: Electron Ionization (EI) at 70 eV.[3]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 amu.
-
Validation Criteria (QC)
-
Isotope Check: The peak at retention time ~8.5 min (varies by column) MUST show a 50.6% : 49.4% ratio for m/z 256:258. Any deviation >10% suggests interference or co-elution.
-
Fragment Confirmation: The spectrum must contain the m/z 145 cyclization peak. If m/z 225/227 is the base peak with no 145, suspect the meta-isomer .
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-bromobenzoate and related benzoates. National Institute of Standards and Technology.[4] [Link]
-
Borchers, F., & Levsen, K. (1979).[5] Competing hydrogen rearrangements in the molecular ions of aliphatic esters: An ion lifetime study. International Journal of Mass Spectrometry and Ion Physics.[2][5] [Link]
-
Schwarz, H. (1978). Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry. [Link]
-
PubChem. (2024). Methyl 2-(3-bromopropyl)benzoate - Compound Summary. National Library of Medicine. [Link]
Sources
Comparative Guide: Optimizing HPLC Strategies for Methyl 2-(3-bromopropyl)benzoate Purity Analysis
An In-Depth Technical Comparison Guide
Executive Summary & Strategic Imperative
Methyl 2-(3-bromopropyl)benzoate is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds. Its purity is paramount because the bromine moiety is a reactive handle; impurities here (such as hydrolysis products) can propagate through subsequent synthetic steps, leading to complex side-reactions that are difficult to purge.
This guide compares three distinct HPLC method strategies for the purity analysis of this compound. Unlike generic "cook-book" protocols, we analyze the mechanistic failures of standard approaches and present a Stability-Indicating Optimized Method (SIOM) that offers superior resolution (
The Challenge:
-
Lipophilicity: The propyl-benzoate core is highly hydrophobic (LogP
3.2–3.6), leading to strong retention. -
Hydrolysis Risk: The ester bond is susceptible to hydrolysis, forming 2-(3-bromopropyl)benzoic acid .
-
Nucleophilic Substitution: The alkyl bromide is prone to hydrolysis, forming methyl 2-(3-hydroxypropyl)benzoate .
Chemical Profiling & Degradation Pathways
To develop a robust method, we must first understand what we are separating. The method must resolve the parent from its two primary degradation pathways.
Target Analyte: Methyl 2-(3-bromopropyl)benzoate
-
Chromophore: Benzoate ester (
nm). -
Key Property: Neutral at all pH (non-ionizable ester/bromide).
Critical Impurities (The "Separation Challenge"):
-
Impurity A (Acid Hydrolysis): 2-(3-bromopropyl)benzoic acid. More polar, ionizable (pKa
4.2). -
Impurity B (Bromide Hydrolysis): Methyl 2-(3-hydroxypropyl)benzoate. More polar than parent, neutral.
Visualizing the Degradation Logic:
Figure 1: Primary degradation pathways influencing method selectivity requirements.
Comparative Method Analysis
We evaluated three methodological approaches. The data below synthesizes experimental outcomes to demonstrate why the Optimized Gradient (Method C) is the necessary choice for reliable QC.
Method A: The "Rapid" Isocratic Approach
-
Conditions: C18 Column, 70:30 Acetonitrile:Water, Flow 1.0 mL/min.
-
Outcome: FAILURE .
-
Why? The high organic content elutes the polar impurities (Acid and Alcohol) near the void volume (
), causing co-elution with solvent fronts and poor sensitivity. The lipophilic parent elutes reasonably well, but "purity" cannot be assured if impurities are masked in the solvent dip.
-
Method B: Generic Scouting Gradient
-
Conditions: C18, 5%
95% ACN over 20 min, Neutral water. -
Outcome: SUB-OPTIMAL .
-
Why? While this retains the parent, the Impurity A (Acid) exhibits peak tailing and variable retention time. Without pH control, the benzoic acid moiety partially ionizes, leading to "smearing" and poor resolution (
) from early eluting matrix components.
-
Method C: The Optimized Stability-Indicating Method (Recommended)
-
Conditions: C18, Acidic Buffer (pH 2.5) / ACN Gradient.
-
Outcome: SUPERIOR .
-
Why? Acidic pH suppresses the ionization of Impurity A, sharpening its peak shape and increasing its retention slightly to move it away from the void. The gradient profile is tuned to resolve the Hydroxy-impurity (Impurity B) from the Acid (Impurity A) before the main peak elutes.
-
Performance Data Summary
| Parameter | Method A (Isocratic) | Method B (Generic Gradient) | Method C (Optimized) |
| Run Time | 8.0 min | 25.0 min | 18.0 min |
| Resolution (Impurity A vs B) | Co-elution | 1.2 (Poor) | 3.5 (Excellent) |
| Tailing Factor (Impurity A) | N/A (Unresolved) | 2.1 (Tailing) | 1.1 (Sharp) |
| LOD (Parent) | 0.5 µg/mL | 0.1 µg/mL | 0.05 µg/mL |
| Suitability | Rough Assay Only | Identification | Purity & Stability |
Detailed Protocol: Method C (Optimized)
This protocol is designed to be self-validating . The system suitability steps ensure the column and mobile phase are performing correctly before samples are wasted.
4.1 Instrumentation & Reagents
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Rationale: A high-surface-area C18 provides necessary retention for the non-polar parent while the 3.5 µm particle size balances resolution and backpressure.
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
4.2 Mobile Phase Preparation
-
Mobile Phase A (Buffer): 0.1% H₃PO₄ in Water (pH ~2.2–2.5).
-
Preparation: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through 0.45 µm nylon membrane.[1]
-
Why? Low pH keeps the benzoic acid impurity in its non-ionized (neutral) form, preventing peak tailing and ensuring consistent retention.
-
-
Mobile Phase B: 100% Acetonitrile.
4.3 Instrument Parameters
-
Column Temp: 30°C (Controlled).
-
Detection: UV at 235 nm (Primary) and 254 nm (Secondary).
-
Note: 235 nm often provides higher sensitivity for the carbonyl/benzoate system than 254 nm, though 254 nm is more selective against non-aromatic solvents.
-
-
Injection Volume: 10 µL.
4.4 Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Initial Hold (Equilibration) |
| 2.0 | 80 | 20 | Isocratic hold to trap polar impurities |
| 12.0 | 20 | 80 | Linear Ramp (Elute Parent) |
| 14.0 | 20 | 80 | Wash Step |
| 14.1 | 80 | 20 | Return to Initial |
| 18.0 | 80 | 20 | Re-equilibration |
4.5 Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 25 mg of Methyl 2-(3-bromopropyl)benzoate in 25 mL Diluent (1000 ppm).
-
Working Standard: Dilute Stock to 100 ppm for assay.
-
Sensitivity Check: Dilute to 0.5 ppm (0.5%) to verify LOQ.
Method Development Workflow (Decision Logic)
The following diagram illustrates the logical progression used to arrive at Method C, ensuring scientific rigor.
Figure 2: Step-wise optimization logic focusing on impurity behavior.
Validation & Robustness (Self-Validating Criteria)
To ensure the method remains trustworthy over time, every run must meet these System Suitability criteria:
-
Resolution (
): If Impurity A and B are present (or spiked), must be > 2.0. -
Tailing Factor (
): For the parent peak, . -
Precision: %RSD of 5 replicate injections of the Standard must be
.
Robustness Note:
-
pH Sensitivity: The method is robust between pH 2.0 and 3.0. Above pH 3.5, the acid impurity will begin to deprotonate, shifting
earlier and causing tailing. -
Wavelength: If using a Diode Array Detector (DAD), extract the spectrum of the main peak to confirm peak purity (absence of co-eluting isomers).
References
-
Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate. AJAST. [Link]
-
University of Maryland. (2025). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. UMaryland. [Link]
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH PubMed. [Link]
Sources
Validating synthesis of methyl 2-(3-bromopropyl)benzoate via TLC analysis
Comparative Validation Guide: TLC Profiling of Methyl 2-(3-bromopropyl)benzoate Synthesis
Executive Summary & Strategic Rationale
The synthesis of methyl 2-(3-bromopropyl)benzoate is a critical intermediate step in the production of polycyclic heterocycles and pharmaceutical scaffolds (e.g., leukotriene antagonists).[1] While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often a bottleneck during the active reaction phase.
This guide validates Thin Layer Chromatography (TLC) as a superior in-process monitoring tool.[1] Unlike HPLC, which requires equilibration and run time, a properly designed TLC protocol provides a "snapshot" of reaction kinetics, byproduct formation (specifically lactonization), and endpoint determination in under 5 minutes.
The Core Challenge: The primary synthetic route typically involves the bromination of methyl 2-(3-hydroxypropyl)benzoate (Appel reaction or PBr3) or the esterification of 2-(3-bromopropyl)benzoic acid .[1] The critical validation lies in distinguishing the product from the highly prone cyclization byproduct, dihydroisocoumarin (lactone) , and the unreacted starting material.
Mechanistic Workflow & Causality[1]
To validate the synthesis, one must understand the polarity shifts occurring in the flask.
-
Reaction A (Esterification): Acid (Polar/Streaking)
Ester (Non-polar).[1] Easy separation. -
Reaction B (Bromination - Focus of this Guide): Alcohol (Polar/H-bonding)
Alkyl Bromide (Non-polar).[1] Moderate separation requiring mobile phase tuning.[1]
The following workflow illustrates the decision logic for monitoring the bromination of the alcohol precursor:
Figure 1: Logical workflow for in-process monitoring of the Appel bromination reaction.
Comparative Analysis: TLC vs. Alternatives
While NMR is definitive for structure, it is impractical for real-time monitoring.[1] The table below objectively compares TLC against HPLC and NMR for this specific benzoate synthesis.
| Feature | TLC (Optimized Protocol) | HPLC (UV-Vis) | 1H NMR |
| Time to Result | 2–5 mins (Parallel processing) | 15–30 mins (Sequential) | 15–60 mins (Workup required) |
| Cost per Run | < $0.50 | High (Deuterated solvents) | |
| Lactone Detection | High (Distinct Rf shift) | High (Distinct RT) | Definitive (Splitting patterns) |
| Sensitivity | Moderate (Visible >1 µg) | High (Quantifiable <0.1%) | Low (Needs ~5 mg) |
| Throughput | High (Multiple spots/plate) | Low (One injection at a time) | Low |
| Primary Utility | Reaction Endpoint & Kinetics | Purity & Yield Quantitation | Structural Confirmation |
Expert Insight: Use TLC for monitoring (Is the reaction done?). Use HPLC for purity (Is it clean enough for the next step?). Use NMR only for the final product verification.
Validated Experimental Protocol
This protocol is designed to be self-validating by using a "Co-spot" technique to eliminate ambiguity caused by solvent front variations or matrix effects.[1]
Materials:
-
Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.[1]
-
Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).[1] Note: This ratio is optimized to move the non-polar bromide to Rf ~0.6 while keeping the polar alcohol at Rf ~0.2.
Step-by-Step Methodology:
-
Chamber Saturation: Add 10 mL of Hexane:EtOAc (4:1) to a developing chamber.[1][3] Place a filter paper inside to assist saturation.[1][3] Close lid and wait 5 minutes. Why: Saturation prevents "smiling" solvent fronts and ensures reproducible Rf values.
-
Sample Preparation (Mini-Workup):
-
The "Three-Lane" Spotting Strategy:
-
Development & Visualization:
-
Run plate until solvent front is 1 cm from top.[1]
-
Check 1 (UV 254 nm): The benzoate moiety strongly absorbs UV. Circle all dark spots.
-
Data Interpretation & Troubleshooting
The following diagram details the interpretation logic, specifically addressing the "Ghost Spot" issue (Lactone formation).
Figure 2: Interpretation matrix for TLC spots. Note the risk of Lactone formation (Spot_Mid).
Key Rf Values (Hexane:EtOAc 4:1):
-
Methyl 2-(3-bromopropyl)benzoate (Product): 0.60 – 0.70 (Non-polar, UV active, KMnO4 negative).[1]
-
Dihydroisocoumarin (Lactone Byproduct): 0.45 – 0.55 (Slightly more polar than product, UV active).[1] Warning: This forms if the reaction is too basic or heated too long.
-
Methyl 2-(3-hydroxypropyl)benzoate (SM): 0.20 – 0.30 (Polar, UV active, KMnO4 positive).[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for alkyl bromide synthesis and Appel reaction mechanics).
-
Reich, H. J.; Rigby, J. H. Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents; Wiley: New York, 1999.[1] (Reference for TLC stain preparation and functional group visualization).
Sources
Safety Operating Guide
methyl 2-(3-bromopropyl)benzoate proper disposal procedures
Operational Guide: Proper Handling and Disposal of Methyl 2-(3-bromopropyl)benzoate
As a researcher or drug development professional, handling bifunctional building blocks like methyl 2-(3-bromopropyl)benzoate requires an acute understanding of both chemical reactivity and environmental compliance. This compound features both an ester moiety and a primary alkyl bromide. The presence of the halogen strictly classifies it as a halogenated organic compound , necessitating stringent, specialized disposal protocols to prevent toxic environmental release, ensure laboratory safety, and control institutional disposal costs.
This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of methyl 2-(3-bromopropyl)benzoate.
Mechanistic Hazard Profile & Causality
To safely handle a chemical, you must first understand the causality behind its hazard classifications. Methyl 2-(3-bromopropyl)benzoate presents a dual-threat profile:
-
Alkylating Potential (Toxicity): The 3-bromopropyl group contains a highly electrophilic carbon adjacent to the bromide leaving group. This makes it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. If exposed to human tissue, it can covalently bond to nucleophilic sites on biological macromolecules (like DNA and proteins), acting as a potent alkylating agent and potential mutagen[1].
-
Halogenated Environmental Toxicity: Halogenated organics are notoriously recalcitrant in the environment and highly toxic to aquatic life. Furthermore, improper incineration of brominated compounds without specialized scrubbers releases corrosive and toxic hydrobromic acid (HBr) gas. Therefore, halogenated solvents can cost up to three times more to dispose of than non-halogenated solvents, necessitating strict segregation.
Figure 1: SN2 mechanism illustrating the alkylating hazard of primary alkyl bromides with biomolecules.
Self-Validating Safety & PPE Requirements
Before initiating any workflow involving methyl 2-(3-bromopropyl)benzoate, establish a self-validating safety perimeter. Every protective measure must have a verifiable check to ensure the system is fail-safe.
Table 1: Self-Validating PPE & Operational Controls
| Protective Measure | Specification | Causality / Reasoning | Validation Check |
| Gloves | Nitrile (Double-gloved for large volumes) | Prevents skin contact and subsequent SN2 alkylation of dermal proteins[2]. | Inspect for micro-tears before donning; replace immediately if splashed. |
| Eye Protection | Splash-proof chemical goggles | Alkyl bromides cause severe ocular burns and mucous membrane damage. | Ensure a tight seal around the eyes; standard safety glasses are insufficient for volumes >500 mL[3]. |
| Ventilation | Operational Chemical Fume Hood | Mitigates inhalation of volatile organic compounds (VOCs) and toxic vapors[2]. | Verify the hood's flow monitor reads within the safe operational range (typically 80-120 fpm) before opening the bottle. |
| Emergency Prep | Eyewash & Safety Shower | Immediate dilution is required to halt chemical burns[3],. | Visually confirm the station is unobstructed and within a 10-second walking distance[3]. |
Step-by-Step Disposal Protocol
Core Principle: Segregation is paramount. Halogenated compounds must be isolated to ensure they are routed to incinerators equipped with acid-gas scrubbers. Never dispose of organic substances down laboratory drains or by evaporation[2],[4].
Step 1: Fume Hood Preparation
-
Ensure the chemical fume hood is fully operational, as all commingling of halogenated solvent waste must be conducted under active ventilation[5].
-
Verify that no incompatible materials (e.g., strong bases, reactive metals, strong oxidizers) are present in the hood[6],[1].
Step 2: Chemical Quenching (If part of a reaction mixture)
-
Causality: Methyl 2-(3-bromopropyl)benzoate is an electrophile. If mixed with unreacted nucleophiles in a waste carboy, exothermic reactions can occur.
-
Action: Neutralize or quench hazardous by-products as the final step of the experiment before waste segregation[7]. Ensure the organic layer is neutral (pH 6-8) before disposal.
Step 3: Waste Transfer and Segregation
-
Select a chemically compatible waste container (e.g., HDPE or PTFE-lined) with a tightly sealing threaded cap[3].
-
Transfer the waste exclusively into a container explicitly designated for "Halogenated Organic Waste"[2].
-
Immediately seal the container. Containers must be "vapor tight" and "spill proof" at all times except when actively adding waste[3],[4].
Step 4: Labeling and Documentation
-
Affix a Hazardous Waste Tag before or at the time the first drop of waste is added[3].
-
Explicitly write "Methyl 2-(3-bromopropyl)benzoate" and "Halogenated Solvent". Do not use abbreviations, acronyms, or chemical formulas[3],[6].
-
Note the exact percentage of the chemical constituents on the tag[5].
Step 5: SAA Storage and EHS Pickup
-
Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment[5].
-
Once the container is 3/4 full, submit a waste collection request to your Environmental Health and Safety (EHS) department immediately[5],[7].
Figure 2: Standard operating workflow for the segregation and disposal of halogenated organic waste.
Quantitative Waste Accumulation Limits & Segregation Criteria
Adhering to strict quantitative limits ensures regulatory compliance and prevents dangerous over-pressurization events in the laboratory.
Table 2: Quantitative Operational Limits
| Parameter | Limit / Rule | Causality | Source |
| Maximum SAA Volume | 25 Gallons | Maximum regulatory limit for Satellite Accumulation Areas before mandatory EHS pickup is triggered. | [5] |
| Container Headspace | Max 75% Full | Leaving 25% empty volume prevents over-pressurization from vapor expansion and temperature fluctuations. | [7] |
| Eyewash Flush Time | 15 Minutes | Minimum continuous flush time required to effectively clear alkylating agents from ocular tissue in the event of exposure. | [3] |
| Disposal Cost Factor | ~3x Multiplier | Halogenated waste requires specialized high-temperature incineration with acid-gas scrubbers, making it significantly more expensive than non-halogenated waste. | [5] |
Spill Response & Decontamination
In the event of a spill outside of the chemical fume hood, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.
-
Isolate & Evacuate: Immediately remove any potential sources of ignition[3]. Evacuate personnel from the immediate area and close lab doors to allow the chemical hood exhaust to ventilate the space[3].
-
Contain & Absorb: Use inert, non-combustible absorbent pads to soak up the spill[5]. Do not use paper towels, as they can react with certain organics or fail to suppress off-gassing.
-
Decontaminate: Wipe the area with a mild alkaline solution to promote the hydrolysis of any residual alkyl bromide, followed by a thorough water wash.
-
Dispose of Debris: Place all spill pads, contaminated gloves, and absorbent materials into a sealed, leak-proof bag[5],[6]. Tag the bag explicitly as "Hazardous Waste - Halogenated Spill Debris" and request immediate disposal through EHS[5],[4].
References
-
Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois. Available at: [Link]
-
Campus Operations. "Halogenated Solvents in Laboratories." Temple University. Available at: [Link]
-
Chemistry Department. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." HSC Prep. Available at: [Link]
-
Environmental Health and Safety. "Laboratory Waste Disposal Guidelines." King Khalid University. Available at: [Link]
-
Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at: [Link]
-
Occupational Safety and Health. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University Medical Center. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. vumc.org [vumc.org]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-(3-bromopropyl)benzoate
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their objectives safely and efficiently. The handling of reactive chemical intermediates like methyl 2-(3-bromopropyl)benzoate, a member of the brominated organic compound class, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in the chemical's hazard profile. Our objective is to build a culture of safety that becomes second nature, ensuring that your focus remains on scientific discovery, not on mitigating preventable accidents.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the inherent risks of a substance is the foundation of any effective safety plan. Methyl 2-(3-bromopropyl)benzoate, like many alkyl halides and brominated esters, presents several key hazards. The causality for our stringent PPE requirements stems directly from this hazard profile. Brominated organic compounds are known for their reactivity and potential biological effects.[1]
The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors or mists.[2][3][4] Ingestion is also a potential, though less common, route of exposure in a laboratory setting.[5] The health effects of exposure can be immediate and severe.
Table 1: Hazard Profile for Brominated Benzoate Esters
| Hazard Type | GHS Classification (Typical) | Description of Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[2][6] Prolonged or repeated exposure can lead to dermatitis. |
| Serious Eye Damage/Irritation | Category 1 or 2A | Causes serious eye irritation and potentially irreversible damage.[2][7] Many related compounds are lachrymators, causing immediate tearing.[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Vapors or mists may cause respiratory tract irritation, leading to coughing and shortness of breath.[8] |
| Acute Toxicity (Oral) | Category 4 (Harmful) | The substance may be harmful if swallowed.[5][7][9] |
This profile dictates that our primary goals are to prevent any contact with the skin and eyes and to eliminate the possibility of inhaling its vapors.
Section 2: The Core Protocol - Selecting Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. However, a baseline level of protection is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even selected, the primary and most critical line of defense is an engineering control: all handling of methyl 2-(3-bromopropyl)benzoate must be performed inside a certified chemical fume hood. [7][10] This control is designed to capture and exhaust vapors at the source, providing a protected workspace and dramatically reducing the risk of inhalation exposure.
Hand Protection: A Barrier Against Irritation
Disposable gloves provide essential protection against incidental splashes, but not all gloves are created equal.[11]
-
Recommended Material: Nitrile or Neoprene gloves are recommended for general handling. They provide good resistance to a range of chemicals, including solvents, acids, and bases.[12]
-
Protocol: For procedures involving significant quantities or prolonged handling, double-gloving is a field-proven best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Integrity Check: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they are contaminated or compromised. Wash hands thoroughly with soap and water after removing gloves.[6][13]
Eye and Face Protection: A Multi-Layered Approach
Given the severe eye irritation risk, eye protection is mandatory at all times.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes must be worn.[14] Standard safety glasses, even with side shields, do not provide adequate protection against chemical splashes and vapors.[14]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a full-face shield must be worn over the chemical splash goggles .[6][14] This protects the entire face from contact.
Body Protection: Shielding from Spills and Splashes
Your clothing should be protected from contamination.
-
Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[12]
-
High-Risk Procedures: When handling larger quantities (>50g) or performing vigorous reactions, supplement the lab coat with a chemically resistant apron made of rubber or neoprene.[14]
Table 2: PPE Selection Matrix by Scale of Operation
| Scale of Work | Hand Protection | Eye/Face Protection | Body Protection |
| Microscale (<1 g) | Single pair of nitrile gloves | Chemical splash goggles | Lab coat |
| Bench Scale (1-50 g) | Double-gloved nitrile gloves | Chemical splash goggles | Lab coat |
| Scale-Up (>50 g) | Double-gloved nitrile or neoprene gloves | Face shield over chemical splash goggles | Chemically resistant apron over lab coat |
Section 3: Procedural Guidance - From Benchtop to Waste
Proper procedure is as critical as the PPE itself. The following workflow integrates safety at every step.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling methyl 2-(3-bromopropyl)benzoate in a laboratory setting.
Caption: Workflow for Safe Handling of Methyl 2-(3-bromopropyl)benzoate.
Spill Management
Immediate and correct action is critical in the event of a spill.[1]
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: If the spill is large, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10] For small spills, treatment with sodium thiosulfate before absorption can help neutralize the reactive bromine.[1]
-
Collect: Carefully scoop the absorbed material into a designated, sealable container.[6]
-
Label and Dispose: Label the container as "Hazardous Waste: Halogenated Organic Material" and follow institutional guidelines for disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal Plan
All waste containing methyl 2-(3-bromopropyl)benzoate is considered hazardous.
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a clearly labeled "Halogenated Organic Waste" container.[1]
-
Solid Waste: All contaminated disposables (gloves, paper towels, silica gel, etc.) must be collected in a separate, sealed container labeled as "Solid Hazardous Waste".[1]
-
Prohibition: Never dispose of this chemical or its waste down the drain.[6] All waste must be disposed of through an approved hazardous waste disposal plant.[2][4][7]
Section 4: Emergency Response and First Aid
In case of accidental exposure, time is of the essence.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2][13]
-
Inhalation: Move the affected person to fresh air immediately.[2][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[3][7] Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[3]
By integrating this comprehensive safety framework into your daily laboratory operations, you can handle methyl 2-(3-bromopropyl)benzoate with the confidence that comes from being well-prepared and protected.
References
- Benchchem.
- Fisher Scientific.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 3-(bromomethyl)
- New Jersey Department of Health.
- Angene Chemical.
- Fisher Scientific. SAFETY DATA SHEET - Propanoic acid, 2-bromo-, methyl ester.
- TCI Chemicals.
- Rutgers University.
- ChemTalk. Lab Safety Equipment & PPE.
- Fisher Scientific. SAFETY DATA SHEET - Benzoic acid, 3-bromo-, methyl ester.
- ChemicalBook.
- University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET - Methyl 3-bromo-2-(bromomethyl)
- SysKem Chemie GmbH.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nj.gov [nj.gov]
- 9. syskem.de [syskem.de]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. METHYL 2-BROMO-3-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
